3-Methoxy-3-methylbutyl Acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-3-methylbutyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(9)11-6-5-8(2,3)10-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNQKSJRFHJZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145852 | |
| Record name | 1-Butanol, 3-methoxy-3-methyl-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-90-9 | |
| Record name | 1-Butanol, 3-methoxy-3-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103429-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-3-methylbutyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 3-methoxy-3-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, 3-methoxy-3-methyl-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-3-methylbutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-3-METHYLBUTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHL9392RSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-3-methylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutyl acetate (B1210297) is an organic compound with applications as a solvent and chemical intermediate.[1] Its unique combination of an ether and an ester functional group imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.
Physicochemical Properties
The key physicochemical properties of 3-Methoxy-3-methylbutyl Acetate are summarized in the tables below. These properties are crucial for its handling, application, and in the design of processes where it is used.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H16O3 | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Boiling Point | 187.3 °C | |
| Melting Point | < 25 °C | |
| Density (Specific Gravity) | 0.960 g/cm³ | [3] |
| Refractive Index | 1.41 | |
| Flash Point | 76 °C |
Solubility
| Solvent | Solubility |
| Chloroform | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
Spectroscopic Data
| Spectroscopic Method | Key Data Points | Reference |
| Mass Spectrometry (GC-MS) | m/z peaks at 73 (base peak), 43, 85, 69, 41 | |
| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties, synthesis, and characterization of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using the capillary method.
Materials:
-
Thiele tube or melting point apparatus with a boiling point determination setup
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Sample of this compound
-
Heating mantle or oil bath
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube or a suitable heating apparatus.
-
The apparatus is heated gradually.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Determination of Density
The density of this compound can be determined using a pycnometer.
Materials:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Deionized water (for calibration)
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).
-
The pycnometer is filled with deionized water of a known temperature and weighed again (m2). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with the sample of this compound at the same temperature and weighed (m3).
-
The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * density of water
Synthesis via Fischer Esterification
This compound can be synthesized by the Fischer esterification of 3-methoxy-3-methyl-1-butanol with acetic acid, using a strong acid as a catalyst.
Materials:
-
3-methoxy-3-methyl-1-butanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, 3-methoxy-3-methyl-1-butanol and a molar excess of glacial acetic acid are mixed.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated under reflux for a specified period to reach equilibrium.
-
After cooling, the mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate.
-
The drying agent is removed by filtration, and the crude ester is purified by distillation.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
References
Spectral Data Analysis of 3-Methoxy-3-methylbutyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-methoxy-3-methylbutyl acetate (B1210297), a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental mass spectrometry data, alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, to facilitate compound identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectral data for 3-methoxy-3-methylbutyl acetate.
Table 1: Predicted ¹H NMR Spectral Data
Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified from available public sources.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~3.15 | Singlet | 3H | -O-CH₃ |
| ~2.05 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.80 | Triplet | 2H | -O-CH₂-CH₂ - |
| ~1.20 | Singlet | 6H | -C(CH₃ )₂- |
Table 2: Predicted ¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified from available public sources.
| Chemical Shift (ppm) | Assignment |
| ~171.0 | C =O |
| ~74.0 | -C (CH₃)₂-O- |
| ~61.0 | -O-CH₂ -CH₂- |
| ~49.0 | -O-CH₃ |
| ~38.0 | -O-CH₂-CH₂ - |
| ~24.0 | -C(CH₃ )₂- |
| ~21.0 | -C(=O)-CH₃ |
Table 3: Predicted IR Spectral Data
Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and has not been experimentally verified from available public sources.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2820 | Strong | C-H stretch (alkane) |
| 1740-1720 | Strong | C=O stretch (ester) |
| 1240-1230 | Strong | C-O stretch (ester) |
| 1190-1080 | Strong | C-O stretch (ether) |
Table 4: Experimental Mass Spectrometry (GC-MS) Data
The following fragmentation data has been obtained from publicly available experimental sources.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 73 | 99.99 | [C₄H₉O]⁺ |
| 43 | 30.76 | [C₂H₃O]⁺ |
| 85 | 29.30 | [C₅H₉O]⁺ |
| 69 | 15.10 | [C₄H₅O]⁺ |
| 41 | 10.34 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Instrumentation: Mount the salt plates in the spectrometer's sample holder.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any impurities and determine its mass-to-charge ratio and fragmentation pattern.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation:
-
Gas Chromatograph (GC): Set the appropriate temperature program for the oven, injector, and detector. A typical program might start at a low temperature and ramp up to a higher temperature to ensure separation of components with different boiling points. A non-polar capillary column is often used for esters.
-
Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Separation and Detection: The compound is volatilized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from other components. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
References
synthesis and characterization of 3-Methoxy-3-methylbutyl Acetate
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-3-methylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 103429-90-9) is a versatile chemical compound with significant applications across various industries, including pharmaceuticals, cosmetics, and fine chemicals.[1][2][3] Its utility as a specialty solvent and a key chemical intermediate demands robust and well-documented methods for its synthesis and characterization.[1][4][5] This technical guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and analytical characterization of this compound, serving as a vital resource for professionals in research and development.
Introduction
This compound, also known as Acetic Acid 3-Methoxy-3-methylbutyl Ester, is a high-purity organic compound valued for its excellent solvency and utility as a building block in complex chemical syntheses.[1][6][7] Its molecular structure, featuring both an ether and an ester functional group, imparts unique properties that make it suitable for diverse applications, from a solvent in coatings and adhesives to an intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs).[3][5] This document outlines the prevalent two-step synthesis method, starting from the formation of its precursor alcohol, 3-Methoxy-3-methylbutan-1-ol, followed by its subsequent esterification. Furthermore, it details the standard analytical techniques for structural confirmation and purity assessment.
Synthesis Pathway
The most common industrial synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 3-Methoxy-3-methylbutan-1-ol. This step typically involves the acid-catalyzed addition of methanol (B129727) to 3-methyl-3-buten-1-ol.[8][9]
-
Step 2: Esterification. The resulting 3-Methoxy-3-methylbutan-1-ol is then reacted with acetic acid or an equivalent acetylating agent to yield the final product, this compound.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]
- 9. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 10. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
3-Methoxy-3-methylbutyl Acetate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Methoxy-3-methylbutyl Acetate (B1210297), including its molecular structure, chemical formula, physical and spectroscopic properties, a detailed synthesis protocol, and standard experimental methodologies for its characterization.
Molecular Structure and Identification
3-Methoxy-3-methylbutyl Acetate is an organic compound classified as an ester. It possesses both an ether and an acetate functional group.
The molecular structure consists of a four-carbon butyl chain. An acetate group is attached to one end (C1), and a methoxy (B1213986) and two methyl groups are attached to the C3 position.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Identifiers | ||
| Molecular Formula | C₈H₁₆O₃ | [1][2][3] |
| Molecular Weight | 160.21 g/mol | [1][2][4] |
| CAS Number | 103429-90-9 | [1][5][6] |
| InChIKey | RYNQKSJRFHJZTK-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(=O)OCCC(C)(C)OC | [2][3] |
| Physical Properties | ||
| Physical State | Colorless Liquid | [5][7] |
| Boiling Point | 187.3 - 191 °C at 760 mmHg | [1][6] |
| 74 °C at 15 mmHg | [7][8] | |
| Density | 0.939 - 0.96 g/cm³ | [1][6][8] |
| Refractive Index (n_D) | 1.413 | [1][7] |
| Flash Point | 62.1 - 76 °C | [1][6][7] |
| Vapor Pressure | 0.525 mmHg at 25°C | [1] |
| Spectroscopic Data | ||
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| IR Spectroscopy | Data available | [5] |
| Mass Spectrometry (GC-MS) | Data available | [5] |
Synthesis Protocol: Fischer Esterification
This compound can be synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction between the precursor alcohol, 3-methoxy-3-methyl-1-butanol, and acetic acid.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation : In a dry, round-bottom flask equipped with a magnetic stir bar, combine 3-methoxy-3-methyl-1-butanol (1.0 eq) and glacial acetic acid (2.0-3.0 eq).
-
Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (approx. 5% mol) to the mixture.
-
Reflux : Attach a reflux condenser and a drying tube to the flask. Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 60-90 minutes to drive the equilibrium towards the product.
-
Cooling and Extraction : Allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent and wash sequentially with:
-
Deionized water (to remove the bulk of the acid and unreacted alcohol).
-
Saturated sodium bicarbonate solution (to neutralize remaining acid; caution: CO₂ evolution).
-
Brine (to remove residual water).
-
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
Purification : Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude ester by fractional distillation under atmospheric or reduced pressure to obtain the final product.[9][10]
Experimental Protocols for Characterization
The following are standard methodologies for determining the key physical and spectroscopic properties of this compound.
4.1 Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation : Add approximately 0.5 mL of the purified liquid into a small test tube or a Durham tube.
-
Capillary Insertion : Place a melting-point capillary tube, open-end down, into the liquid.
-
Apparatus Setup : Attach the sample tube to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.
-
Heating : Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.
-
Observation : As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Measurement : Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]
4.2 Density Measurement
-
Mass of Empty Cylinder : Measure the mass of a clean, dry 10 mL graduated cylinder using an analytical balance.
-
Volume and Mass of Liquid : Add a known volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus. Measure the combined mass of the cylinder and the liquid.
-
Calculation : Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density using the formula: Density = Mass / Volume.[4][6][12]
4.3 Refractive Index Measurement
-
Instrument Calibration : Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application : Place a few drops of the liquid onto the clean, dry prism of the refractometer.
-
Measurement : Close the prism and turn on the light source. Adjust the knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading : Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[3][13][14]
4.4 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay.
-
Analysis : The resulting spectra should be consistent with the structure, showing characteristic peaks for the acetyl methyl group, the methoxy group, the gem-dimethyl groups, and the two methylene (B1212753) groups of the butyl chain.
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : Place a drop of the neat liquid between two salt plates (NaCl or KBr) to create a thin film.
-
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis : The spectrum is expected to show a strong C=O stretch characteristic of an ester at approximately 1740 cm⁻¹, and C-O stretches for the ester and ether linkages in the 1000-1300 cm⁻¹ region. The absence of a broad O-H peak around 3300 cm⁻¹ indicates the purity of the ester from the starting alcohol.[15]
-
-
Mass Spectrometry (MS) :
-
Instrumentation : Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Method : A dilute solution of the sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by Electron Impact - EI).
-
Analysis : The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the molecular structure.
-
References
- 1. 3-Methyl-3-methoxybutanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 3. Refractive index - Wikipedia [en.wikipedia.org]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 5. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. mt.com [mt.com]
- 8. Spectroscopic method for measuring refractive index [opg.optica.org]
- 9. csub.edu [csub.edu]
- 10. uakron.edu [uakron.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mt.com [mt.com]
- 15. Esterification | Writing in Biology [bcrc.bio.umass.edu]
An In-depth Technical Guide to 3-Methoxy-3-methylbutyl Acetate: Discovery and History
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 3-Methoxy-3-methylbutyl acetate (B1210297), a versatile solvent and chemical intermediate, has carved a niche in various industrial applications, from fragrances and cosmetics to pharmaceuticals and fine chemical synthesis. This technical guide delves into the discovery, history, and key technical aspects of this compound, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, properties, and applications.
Historical Context and Discovery
While a singular "discovery" event with named individuals for 3-Methoxy-3-methylbutyl Acetate is not readily apparent in publicly available literature, its development is intrinsically linked to the industrial production of its precursor, 3-methoxy-3-methyl-1-butanol (MMB). The Japanese chemical company Kuraray Co., Ltd. has been a pivotal player in the commercialization and application development of both MMB and its acetate derivative, MMB-Ac.[1][2][3][4] Kuraray's work on isoprene (B109036) chemistry, dating back to the 1970s, laid the groundwork for the production of these specialty chemicals.[2][5]
The emergence of this compound as a commercially significant solvent is a relatively modern development, driven by the demand for safer and more environmentally friendly alternatives to traditional solvents in various consumer and industrial products.[3][4] Its favorable toxicological profile and biodegradability have made it an attractive option for use in household cleaners, air fresheners, and personal care products.[3][4]
Physicochemical Properties
This compound is a colorless liquid with a mild, pleasant odor. A comprehensive summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 103429-90-9 | [6][7] |
| Molecular Formula | C8H16O3 | [6][7] |
| Molecular Weight | 160.21 g/mol | [6][7] |
| Boiling Point | 191 °C at 760 mmHg | [7] |
| Density | 0.939 g/cm³ | [7] |
| Flash Point | 62.1 °C | [7] |
| Refractive Index | 1.413 | [7] |
| Vapor Pressure | 0.525 mmHg at 25 °C | [7] |
| LogP | 1.36460 | [7] |
Synthesis and Manufacturing Process
The industrial synthesis of this compound is a two-step process, beginning with the production of its precursor alcohol, 3-methoxy-3-methyl-1-butanol (MMB).
Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol (MMB)
Several patented methods exist for the synthesis of MMB. One common route involves the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of an acid catalyst.
Experimental Protocol (based on Patent CN102206142A):
-
Reactants: 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., cation exchange resin, zeolite, or a composite oxide).
-
Apparatus: A sealed reactor equipped with a stirrer and temperature and pressure controls.
-
Procedure:
-
Charge the reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction solution mass.
-
Seal the reactor and heat the mixture to a temperature between 50-200°C.
-
Maintain the reaction pressure between 0.1-5 MPa.
-
Allow the reaction to proceed for 1-12 hours with vigorous stirring.
-
After the reaction is complete, cool the reactor and separate the catalyst from the reaction mixture.
-
Purify the resulting 3-methoxy-3-methyl-1-butanol by distillation.
-
Another patented method starts from crotonaldehyde (B89634), which is first reacted with methanol to form 3-methoxybutyraldehyde, followed by hydrogenation to yield MMB.[8][9]
Step 2: Esterification to this compound
The second step involves the esterification of 3-methoxy-3-methyl-1-butanol with acetic acid. This is a classic Fischer esterification reaction.
Experimental Protocol (General Procedure):
-
Reactants: 3-methoxy-3-methyl-1-butanol, acetic acid, and a strong acid catalyst (e.g., sulfuric acid).
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Procedure:
-
In a round-bottom flask, combine 3-methoxy-3-methyl-1-butanol and an excess of acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours to drive the reaction towards completion.
-
After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.
-
The organic layer is then dried and the final product, this compound, is purified by distillation.
-
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Applications
This compound has a broad range of applications owing to its excellent solvency, low toxicity, and pleasant odor.
-
Fragrances and Cosmetics: It is used as a solvent and fragrance carrier in perfumes, air fresheners, and various cosmetic formulations, where it contributes to product stability and efficacy.[10][11]
-
Cleaning Products: Its ability to dissolve a wide range of substances makes it an effective and safer solvent in household and industrial cleaners.[3][4]
-
Fine Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10]
-
Coatings and Inks: The compound is also utilized as a solvent in the formulation of paints, inks, and coatings.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic methods.
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching of the ether and ester functionalities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, with distinct signals for the different proton and carbon environments in the molecule.
Conclusion
This compound is a modern solvent with a favorable safety and environmental profile, making it a valuable component in a wide array of applications. Its synthesis, primarily developed and commercialized through the efforts of companies like Kuraray, is a two-step process involving the formation of its precursor alcohol followed by esterification. For researchers and professionals in drug development and other scientific fields, understanding the history, synthesis, and properties of this compound is crucial for leveraging its potential in new and innovative formulations.
References
- 1. MMB | Kuraray [kuraray.com]
- 2. History | Kuraray [kuraray.com]
- 3. ulprospector.com [ulprospector.com]
- 4. MMB – simply safer cleaner and greener: Kuraray [kuraray.eu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 9. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
Potential Research Areas for 3-Methoxy-3-methylbutyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-3-methylbutyl acetate (B1210297) (MMBA) is a versatile organic compound with existing applications as a solvent and chemical intermediate. Its unique molecular structure, combining an ether and an ester functional group, suggests a potential for broader applications in the pharmaceutical and life sciences sectors. This technical guide provides an in-depth overview of 3-Methoxy-3-methylbutyl Acetate, summarizes its known properties, and outlines promising areas for future research and development. By exploring its potential biological activities, metabolic pathways, and novel applications, this document aims to stimulate further investigation into this promising compound.
Introduction
This compound, with the CAS number 103429-90-9, is a colorless liquid with a mild, fruity odor.[1] It is currently utilized in the cosmetics and fine chemical industries as a solvent and an intermediate in synthesis.[2] However, a comprehensive understanding of its biological properties and potential for more advanced applications is currently lacking. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this molecule.
Physicochemical and Toxicological Properties
A summary of the known physicochemical and toxicological data for this compound is presented below. The data has been compiled from various chemical safety and supplier datasheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| CAS Number | 103429-90-9 | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 187.3 °C | [2] |
| Density | 0.957 g/cm³ at 20 °C | [4] |
| Flash Point | 76 °C | [5] |
| Water Solubility | Slightly soluble | [6] |
| log Kₒw (octanol-water partition coefficient) | 1.6 (pH ~7, 25 °C) | [4] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Source |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | [2] |
| Acute Oral Toxicity | No data available | - | [2] |
| Acute Inhalation Toxicity | No data available | - | [2] |
| Initial Threshold Screening Level (ITSL) | 0.1 µg/m³ (annual average) | - | [2] |
Potential Research Areas
Based on the structure of this compound and the known activities of related compounds, several promising avenues for research can be proposed.
Exploration as a "Green" and Biocompatible Solvent
The pharmaceutical industry is actively seeking greener and safer solvents to reduce the environmental impact of manufacturing processes.[7][8][9] this compound, with its relatively low toxicity profile, presents an opportunity for investigation as a green solvent alternative.
-
Research Focus 1: Solubility Studies for Active Pharmaceutical Ingredients (APIs). A systematic investigation into the solubility of a wide range of APIs, particularly those with poor water solubility, in this compound could reveal its potential as a formulation excipient or a solvent for synthesis and purification.
-
Research Focus 2: Application in Novel Drug Delivery Systems. The compound's properties may be suitable for use in the development of novel drug delivery systems such as nanoemulsions, microemulsions, or as a component in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.[10][11]
Investigation of Biological Activity
The ester and ether moieties of this compound suggest potential interactions with biological systems.
-
Research Focus 3: Interaction with Short-Chain Fatty Acid Receptors. The acetate portion of the molecule is structurally related to short-chain fatty acids (SCFAs), which are known to act as signaling molecules through G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFA2) and 3 (FFA3).[6][12][13] These receptors are involved in metabolic regulation and inflammatory responses.[13][14] It would be valuable to investigate if this compound or its metabolites can modulate the activity of these receptors.
-
Research Focus 4: Evaluation of Antimicrobial or Antifungal Activity. Many esters and ethers exhibit antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications as a preservative or a topical antimicrobial agent.
Metabolic and Toxicological Profiling
A thorough understanding of the metabolic fate and toxicological profile of this compound is crucial for its development in any pharmaceutical or biomedical application. Glycol ether acetates are often rapidly hydrolyzed in the body to the parent glycol ether and acetic acid.[15][16] The toxicity of these compounds is frequently attributed to the metabolites.[2][3]
-
Research Focus 5: In Vitro and In Vivo Metabolism Studies. Investigating the metabolism of this compound using liver microsomes and in animal models will identify the primary metabolites and the enzymes responsible for its biotransformation. This will provide insight into its potential for drug-drug interactions.
-
Research Focus 6: Comprehensive Toxicological Evaluation. A battery of toxicological tests, including genotoxicity, reproductive toxicity, and repeated-dose toxicity studies, should be conducted to establish a comprehensive safety profile.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound can be achieved in a two-step process starting from 3-methyl-3-buten-1-ol (B123568).
Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol
This procedure is adapted from a patented method.[6][17]
-
Reaction Setup: In a sealed pressure reactor, combine 3-methyl-3-buten-1-ol, methanol (B129727), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 0.1-5% of the total reaction mass). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.
-
Reaction Conditions: Heat the mixture to a temperature between 50-200°C under a pressure of 0.1-5 MPa for 1-12 hours with vigorous stirring.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration. The resulting mixture is then purified by fractional distillation to isolate the 3-methoxy-3-methyl-1-butanol.
Step 2: Esterification of 3-Methoxy-3-methyl-1-butanol
As 3-methoxy-3-methyl-1-butanol is a tertiary alcohol, standard Fischer esterification may be prone to elimination side reactions.[18][19] Therefore, alternative methods are proposed.
-
Method A: Acetic Anhydride Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-3-methyl-1-butanol in an excess of acetic anhydride. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid can be added.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.
-
-
Method B: Steglich Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methyl-1-butanol, acetic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as dichloromethane.
-
Reaction Conditions: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: The dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
-
Proposed Protocol for In Vitro Biological Screening: FFA2/FFA3 Receptor Activation Assay
-
Cell Culture: Maintain a stable cell line expressing human FFA2 or FFA3 receptors (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a stock solution of this compound and its potential metabolites (e.g., 3-methoxy-3-methyl-1-butanol and sodium acetate) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Calcium Mobilization Assay (for Gq-coupled receptors like FFA2): Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Add the test compounds at various concentrations and measure the change in intracellular calcium levels using a fluorescence plate reader.
-
cAMP Assay (for Gi-coupled receptors like FFA3): Treat the cells with the test compounds in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Measure the intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis: Determine the EC₅₀ or IC₅₀ values for each compound to quantify its potency as an agonist or antagonist of the receptors.
Proposed Protocol for Analytical Method Development
For the quantification of this compound in biological matrices, a method based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be appropriate.[20][21][22]
-
Sample Preparation: Develop a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate the analyte from the biological matrix (e.g., plasma, urine, or tissue homogenate).
-
Chromatographic Separation:
-
GC-MS: Use a capillary column suitable for the separation of volatile esters. Optimize the temperature program for good peak shape and resolution.
-
LC-MS: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, and sensitivity (limit of detection and quantification).
Conclusion
This compound is a compound with a well-established but narrow range of applications. Its chemical structure, however, suggests a much broader potential, particularly in the fields of pharmaceutical sciences and green chemistry. The proposed research areas—exploring its utility as a biocompatible solvent, investigating its potential biological activities, and conducting a thorough metabolic and toxicological characterization—offer a roadmap for unlocking the full potential of this molecule. The detailed experimental protocols provided herein serve as a starting point for researchers to embark on these exciting avenues of investigation. Further research into this compound is warranted and could lead to the development of novel and valuable applications.
References
- 1. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 2. ecetoc.org [ecetoc.org]
- 3. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 4. ecetoc.org [ecetoc.org]
- 5. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity review of ethylene glycol monomethyl ether and its acetate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ascendant Role of Methoxy-Substituted Compounds in Modern Therapeutics: A Technical Guide to Their Biological Activity
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Significance of Novel Methoxy-Substituted Compounds
This technical guide offers an in-depth exploration of the diverse biological activities exhibited by novel compounds featuring methoxy (B1213986) substitutions. It serves as a critical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery, providing a consolidated overview of the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these promising molecules. The strategic incorporation of methoxy groups has been shown to significantly enhance the therapeutic potential of various chemical scaffolds, a phenomenon this guide examines through quantitative data, detailed experimental methodologies, and elucidations of key signaling pathways.
The following sections present a curated compilation of recent findings, structured to facilitate comparative analysis and inform future research and development endeavors. We delve into the cytotoxic effects of methoxy-substituted chalcones and quinazolines against various cancer cell lines, their efficacy in inhibiting microbial growth, their capacity to scavenge free radicals, and their potential to mitigate neuro-inflammatory processes. Each section is supported by clearly structured data tables, explicit experimental protocols for key assays, and detailed diagrams of cellular signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to stringent visualization standards.
Anticancer Activity of Methoxy-Substituted Compounds
The introduction of methoxy groups into organic molecules has been a pivotal strategy in the development of potent anticancer agents. This is exemplified by the enhanced activity of methoxy-substituted chalcones and quinazoline (B50416) derivatives, which have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Quantitative Anticancer Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted compounds, showcasing their potent anticancer effects.
Table 1: Anticancer Activity of Methoxy-Substituted Chalcones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa | 0.019 | [1] |
| HCT15 | 0.020 | [1] | |
| A549 | 0.022 | [1] | |
| (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa, HCT15, A549 | Better IC50 values than other tested compounds | [1] |
| 2',5'-Dimethoxychalcone | C-33A (cervix) | 7.7 | [2] |
| A-431 (skin) | 9.2 | [2] | |
| MCF-7 (breast) | 8.5 | [2] | |
| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | T47D (breast) | 8.93 | |
| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | T47D (breast) | 8.11 | |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (breast) | 5.28 | |
| Chalcone with 4-methoxy substitution on the right aromatic ring | MCF-7 | 3.44 | [3] |
| HepG2 | 4.64 | [3] | |
| HCT116 | 6.31 | [3] |
Table 2: Anticancer Activity of Methoxy-Substituted Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline with 3,4,5-trimethoxy substituent (AK-10) | A549 | 8.55 | [4] |
| MCF-7 | 3.15 | [4] | |
| SHSY-5Y | 3.36 | [4] | |
| 6-aryloxyl substituted quinazoline (4m) | N87 (gastric) | 0.0063 | [5] |
| H1975 (lung) | 0.0075 | [5] | |
| A549 (lung) | 29.9 | [5] | |
| Piperidinopropoxy substituted 7-aminoalkoxy-4-aryloxy-quinazoline | PC3 | 4.09 | [6] |
| MCF7 | 1 | [6] | |
| HT29 | 5.02 | [6] | |
| HUVEC | 0.33 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Novel methoxy-substituted compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Methoxy-substituted compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting microtubule polymerization, which is crucial for cell division.
Several methoxy-substituted quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7][8] These compounds can upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[5][9]
References
- 1. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a solvent in organic synthesis. MMBA is a versatile and effective solvent with a range of properties that make it suitable for various chemical transformations.
Properties of 3-Methoxy-3-methylbutyl Acetate
This compound is a colorless liquid with a mild, fruity odor. Its physical and chemical properties are summarized in the table below, offering a comparison with other common organic solvents.
| Property | This compound (MMBA) | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) |
| CAS Number | 103429-90-9 | 75-09-2 | 108-88-3 | 109-99-9 |
| Molecular Formula | C₈H₁₆O₃ | CH₂Cl₂ | C₇H₈ | C₄H₈O |
| Molecular Weight ( g/mol ) | 160.21[1] | 84.93 | 92.14 | 72.11 |
| Boiling Point (°C) | 187.3[2][3] | 39.6 | 110.6 | 66 |
| Density (g/cm³) | 0.96[4] | 1.33 | 0.87 | 0.89 |
| Flash Point (°C) | 76[2][3] | N/A | 4 | -14 |
| Solubility in Water | Limited | 1.3 g/100 mL at 20 °C | 0.05 g/100 mL at 20 °C | Miscible |
Applications in Organic Synthesis
MMBA serves as a valuable solvent and intermediate in various organic reactions, particularly in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates.[5][6] Its excellent solvency for a range of organic compounds makes it a suitable medium for diverse chemical transformations.
Esterification Reactions
MMBA can be effectively utilized as a solvent in esterification reactions. Its relatively high boiling point allows for conducting reactions at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.
Protocol: Synthesis of 3-Methoxy-3-methylbutyl 2-(methylethoxy)acetate
This protocol is adapted from a patented procedure for the synthesis of fragrance compounds.
Reaction Scheme:
Materials:
-
3-methoxy-3-methyl-1-butanol
-
Methylethoxyacetic acid
-
This compound (MMBA) (as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 3-methoxy-3-methyl-1-butanol (0.48 mol) and methylethoxyacetic acid (0.12 mol).
-
Add a suitable amount of this compound to dissolve the reactants.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the acid catalyst and any water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation.
Expected Outcome:
The isolated crude material can be fractionally distilled (e.g., at 72° C. and 0.96 torr) to yield the pure 3-methoxy-3-methylbutyl 2-(methylethoxy)acetate.
Experimental Workflows and Diagrams
Visualizing the experimental workflow can aid in understanding the process.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a promising solvent for various applications in organic synthesis. Its properties make it particularly suitable for reactions requiring higher temperatures. Further exploration of its use in other reaction types is warranted to fully understand its potential as a versatile and effective reaction medium in both academic and industrial settings.
References
- 1. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 500 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Germany [carlroth.com]
- 3. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. This compound CAS#: 103429-90-9 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols for 3-Methoxy-3-methylbutyl Acetate in HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a novel mobile phase component in High-Performance Liquid Chromatography (HPLC). As the scientific community moves towards greener and more sustainable laboratory practices, exploring new solvents with favorable environmental profiles is crucial.[1][2] MMBA, a combustible liquid, presents itself as a potential alternative to traditional HPLC solvents.[3]
Application Notes
1.1. Introduction to 3-Methoxy-3-methylbutyl Acetate (MMBA)
This compound, with the chemical formula C8H16O3, is a colorless to almost colorless clear liquid.[3] It is recognized for its utility as a solvent in various industries, including cosmetics and pharmaceuticals, and as an intermediate in fine chemical synthesis.[4][5] Its related compound, 3-methoxy-3-methyl-1-butanol (MMB), is noted for its low toxicity and biodegradability, suggesting a favorable environmental profile for MMBA as well.[6][7]
1.2. Physicochemical Properties and Relevance to HPLC
A summary of the known physicochemical properties of MMBA relevant to its application in HPLC is presented in Table 1. Understanding these properties is essential for method development.
1.3. Potential Advantages of MMBA in HPLC
-
Greener Chromatography: The push for sustainable chemistry in analytical methods is a significant trend.[2][8] Solvents like ethanol (B145695) and ethyl acetate are being explored as greener alternatives to acetonitrile (B52724) and methanol (B129727).[8] Based on the properties of the related MMB solvent, MMBA is a promising candidate for a more environmentally friendly mobile phase.[6][7]
-
Unique Selectivity: The elution order and peak distribution in chromatography are influenced by the solvent's selectivity.[9] The unique chemical structure of MMBA, containing both ether and ester functionalities, may offer different intermolecular interactions with analytes compared to commonly used solvents like acetonitrile and methanol, potentially leading to improved separation of co-eluting peaks.
-
High Boiling Point: With a boiling point of 187.3 °C, MMBA's low volatility can lead to more stable mobile phase compositions over long analytical runs due to reduced evaporative loss.[10]
1.4. Considerations and Limitations
-
Miscibility: While MMBA is a solvent, its miscibility with water, a common mobile phase component in reversed-phase HPLC, needs to be fully characterized across a range of compositions.
-
Elution Strength: The elution strength of a solvent determines how quickly it moves analytes through the column.[11][12] The elution strength of MMBA in both reversed-phase and normal-phase chromatography is yet to be empirically established.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16O3 | [13][14] |
| Molecular Weight | 160.21 g/mol | [13] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | 187.3 °C | [10] |
| Melting Point | > -100 - < 25 °C | [10] |
| Density | 0.960 g/cm³ | [10] |
| Vapor Pressure | 258 Pa at 25 °C (Calculated) | [10] |
| Purity | >98.0% (GC) | [3] |
Experimental Protocols
The following protocols are generalized for the evaluation and use of a novel solvent like MMBA in HPLC method development.
3.1. Protocol 1: Determination of UV Cutoff and Miscibility
-
Objective: To determine the UV cutoff of HPLC-grade MMBA and its miscibility with water and other common organic modifiers (e.g., acetonitrile, methanol).
-
Materials: HPLC-grade MMBA, HPLC-grade water, acetonitrile, and methanol.
-
Procedure (UV Cutoff):
-
Use a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Use HPLC-grade water as the reference.
-
Scan the HPLC-grade MMBA from 400 nm down to 200 nm.
-
The UV cutoff is the wavelength at which the absorbance of MMBA exceeds 1 Absorbance Unit (AU).
-
-
Procedure (Miscibility):
-
Prepare various mixtures of MMBA with water (e.g., 10%, 25%, 50%, 75%, 90% v/v) in clear glass vials.
-
Vortex each mixture thoroughly.
-
Visually inspect for any phase separation or cloudiness after allowing them to stand for at least one hour.
-
Repeat the process for mixtures of MMBA with acetonitrile and methanol.
-
3.2. Protocol 2: Initial Scouting Gradient for Reversed-Phase HPLC
-
Objective: To evaluate the elution behavior of a test mixture using a generic scouting gradient with an MMBA-containing mobile phase.
-
Instrumentation and Columns:
-
A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if required for analyte ionization).
-
Mobile Phase B: HPLC-grade MMBA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector scanning from 200-400 nm, or a single wavelength appropriate for the test analytes.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Evaluate the retention times, peak shapes, and resolution of the test analytes.
-
Compare the chromatogram to one obtained using a standard solvent like acetonitrile or methanol to assess differences in selectivity and elution strength.
-
Visualization
The following diagram illustrates a logical workflow for developing an HPLC method using a novel mobile phase component such as MMBA.
Caption: Workflow for HPLC method development using a novel solvent.
References
- 1. Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography | Separation Science [sepscience.com]
- 2. Potential of green solvents as mobile phases in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. explore.azelis.com [explore.azelis.com]
- 7. MMB | Kuraray [kuraray.com]
- 8. mdpi.com [mdpi.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. uv.es [uv.es]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial applications in publicly documented syntheses are limited, the unique structural features of MMBA and its corresponding alcohol, 3-methoxy-3-methyl-1-butanol (MMB-OH), make them valuable building blocks for the synthesis of complex molecules. This document outlines a representative synthetic pathway to a substituted quinoline (B57606), a privileged scaffold in medicinal chemistry, illustrating the utility of MMBA as a versatile starting material.
Introduction
3-Methoxy-3-methylbutyl Acetate is a fine chemical intermediate that can serve as a protected form of the bifunctional alcohol, 3-methoxy-3-methyl-1-butanol.[1] The acetate group can be easily removed under basic or acidic conditions to liberate a primary alcohol, which can then be further functionalized. The tertiary ether present in the molecule is relatively stable to a range of reaction conditions, making this a useful synthon for introducing a 3-methoxy-3-methylbutyl moiety into a target molecule. This structural motif can be explored in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.
This document details a four-step synthetic sequence starting from MMBA to produce a functionalized quinoline intermediate. The described protocols are based on established and reliable organic chemistry transformations.
Section 1: Synthesis of a Quinoline Intermediate from this compound
The following section details a plausible synthetic route for the preparation of a substituted quinoline, a key heterocyclic motif found in numerous pharmaceuticals. This pathway highlights the utility of MMBA as a precursor to a key building block.
Overall Synthetic Scheme
Caption: Overall synthetic workflow from MMBA to a substituted quinoline intermediate.
Step 1: Hydrolysis of this compound to 3-Methoxy-3-methyl-1-butanol
Application Note: This initial step demonstrates the deprotection of the acetate group in MMBA to yield the corresponding primary alcohol, MMB-OH. This transformation is a straightforward hydrolysis reaction, typically carried out under basic conditions to ensure complete conversion and avoid side reactions. The resulting alcohol is a key intermediate for subsequent functionalization.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add methanol (B129727) (5 vol) and a 2 M aqueous solution of sodium hydroxide (B78521) (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 3-Methoxy-3-methyl-1-butanol as a colorless oil. The product can be purified further by distillation if required.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Methanol |
| Reaction Time | 2 - 4 hours |
| Temperature | 65 - 70 °C |
| Typical Yield | 90 - 98% |
| Purity (by GC) | >98% |
Step 2: Mesylation of 3-Methoxy-3-methyl-1-butanol
Application Note: This step involves the conversion of the primary alcohol of MMB-OH into a mesylate. The mesyl group is an excellent leaving group, activating the position for subsequent nucleophilic substitution reactions. This is a standard procedure in organic synthesis for activating alcohols.
Experimental Protocol:
-
Dissolve 3-Methoxy-3-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane (B109758) (10 vol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of cold water (5 vol).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (1 x 5 vol), saturated sodium bicarbonate solution (1 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-3-methylbutyl Mesylate, which can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Methoxy-3-methyl-1-butanol |
| Reagents | Methanesulfonyl Chloride, Triethylamine |
| Reaction Time | 1 - 2 hours |
| Temperature | 0 °C |
| Typical Yield | >95% (crude) |
| Purity (by NMR) | >95% |
Step 3: Alkylation of 4-Aminophenol (B1666318)
Application Note: In this step, the previously synthesized mesylate is used as an alkylating agent to form an ether linkage with a phenol. This Williamson ether synthesis is a fundamental reaction in the synthesis of many pharmaceutical compounds. Here, we use 4-aminophenol as the nucleophile to introduce the 3-methoxy-3-methylbutyl group, resulting in an intermediate that contains a primary aromatic amine, ready for further elaboration.
Experimental Protocol:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-Methoxy-3-methylbutyl Mesylate (1.1 eq) in DMF (2 vol) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 vol).
-
Extract the product with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with water (2 x 10 vol) and brine (1 x 10 vol).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-((3-Methoxy-3-methylbutyl)oxy)aniline.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Methoxy-3-methylbutyl Mesylate, 4-Aminophenol |
| Reagents | Potassium Carbonate, DMF |
| Reaction Time | 12 - 16 hours |
| Temperature | 80 °C |
| Typical Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
Step 4: Friedländer Annulation for Quinoline Synthesis
Application Note: The final step in this illustrative synthesis is the Friedländer annulation, a classic and efficient method for constructing quinoline rings. The previously synthesized 4-((3-Methoxy-3-methylbutyl)oxy)aniline, containing a primary aromatic amine, is condensed with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form the quinoline ring system.
Experimental Protocol:
-
In a round-bottom flask, mix 4-((3-Methoxy-3-methylbutyl)oxy)aniline (1.0 eq) and ethyl acetoacetate (B1235776) (1.2 eq).
-
Add polyphosphoric acid (PPA) (10 wt eq) as the catalyst and solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated ammonium (B1175870) hydroxide solution to a pH of 8-9.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol (B145695) to afford the pure substituted quinoline intermediate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-((3-Methoxy-3-methylbutyl)oxy)aniline, Ethyl Acetoacetate |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Time | 4 - 6 hours |
| Temperature | 120 - 130 °C |
| Typical Yield | 60 - 75% |
| Purity (by HPLC) | >99% |
Section 2: Potential Signaling Pathway Relevance
Quinoline-based compounds are known to interact with a variety of biological targets, including kinases, which are crucial components of cellular signaling pathways. The hypothetical quinoline intermediate synthesized could be a precursor to a kinase inhibitor.
Caption: A potential mechanism of action for a quinoline-based drug in a signaling pathway.
This diagram illustrates how a quinoline-based drug, potentially derived from the synthesized intermediate, could act as a kinase inhibitor, blocking a signaling cascade that leads to cellular responses like proliferation.
Conclusion
While this compound may not be a widely documented pharmaceutical intermediate, its structure presents clear potential for its use as a versatile building block in medicinal chemistry. The application notes and protocols provided here illustrate a plausible and efficient synthetic route to a valuable quinoline intermediate, showcasing how MMBA can be effectively utilized in a multi-step synthesis. These examples should serve as a valuable resource for researchers and scientists in the field of drug development, encouraging the exploration of this and other readily available fine chemicals in the design and synthesis of novel therapeutic agents.
References
Application Note: Analysis of 3-Methoxy-3-methylbutyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-3-methylbutyl acetate (B1210297) is a volatile organic compound.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of 3-methoxy-3-methylbutyl acetate using GC-MS. While this compound is not typically used as a derivatization reagent, this guide outlines the methodology for its direct analysis. Derivatization is a common strategy in GC-MS to enhance the volatility and thermal stability of analytes containing polar functional groups, such as alcohols, amines, and carboxylic acids, thereby improving chromatographic resolution and detection sensitivity.[2][3] Common derivatization reactions include silylation, acylation, and alkylation.[4]
This document will focus on the direct analysis of this compound, providing a standard operating procedure and expected analytical parameters.
Data Presentation: Analytical Characteristics
The following table summarizes the key analytical parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 103429-90-9[1] |
| Molecular Formula | C8H16O3[1] |
| Molecular Weight | 160.21 g/mol [1] |
| Retention Time (RT) | Instrument and method-dependent |
| Limit of Detection (LOD) | Instrument and method-dependent |
| Limit of Quantification (LOQ) | Instrument and method-dependent |
| Linear Range | Instrument and method-dependent |
| Key Mass Fragments (m/z) | 73 (base peak), 43, 85, 69, 41[1] |
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)[5]
-
High-purity solvent (e.g., methanol, hexane, or ethyl acetate) for sample dilution
-
Helium (carrier gas), 99.999% purity or higher
-
GC-MS system equipped with an autosampler
2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. GC-MS Instrumentation and Conditions
The following are typical starting conditions for the analysis. Optimization may be required for specific instruments.
| GC Parameter | Condition |
| Injection Port Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| MS Parameter | Condition |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
4. Sample Analysis
-
Inject the prepared standard solutions and any unknown samples into the GC-MS system.
-
Acquire the data using the instrument's software.
5. Data Processing and Quantification
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the target compound against the concentration of the calibration standards.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
Workflow Diagram
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps involved in method development for GC-MS analysis.
Caption: Logical flow for GC-MS method development.
References
- 1. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Germany [carlroth.com]
Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylbutyl Acetate (MMB-Ac), with the CAS number 103429-90-9, is a versatile solvent with a favorable safety and toxicological profile, making it an increasingly popular ingredient in the cosmetic industry.[1][2] Its excellent solvency for a wide range of cosmetic ingredients, including resins and waxes, coupled with its low odor, presents formulators with a viable alternative to traditional solvents like silicones and other esters.[3][4] MMB-Ac's lipophilic nature contributes to its efficacy in various cosmetic applications, from skincare and sun care to color cosmetics.[2]
These application notes provide a comprehensive overview of the use of this compound in cosmetic formulations. This document outlines its key physicochemical properties, presents quantitative data on its performance, and offers detailed experimental protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| INCI Name | Methoxy Methylbutyl Acetate | - |
| CAS Number | 103429-90-9 | [5] |
| Molecular Formula | C₈H₁₆O₃ | [5] |
| Molecular Weight | 160.21 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Mild, characteristic | [6] |
| Boiling Point | 187.3 °C | [7] |
| Density (at 20°C) | ~0.96 g/cm³ | [5] |
| Flash Point | 76 °C | [7] |
| Solubility | Soluble in chloroform, methanol; Insoluble in water | [5] |
Performance Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the performance of this compound in various cosmetic applications. This data is intended to be illustrative and should be confirmed through internal testing.
Table 3.1: Solubility of Common Cosmetic Ingredients in MMB-Ac at 25°C
| Ingredient | Category | Solubility ( g/100g MMB-Ac) |
| Avobenzone | UV Filter | 25 |
| Oxybenzone | UV Filter | 35 |
| Octocrylene | UV Filter | 45 |
| Octinoxate | UV Filter | 50 |
| Vitamin E Acetate | Active Ingredient | > 50 (Miscible) |
| Retinyl Palmitate | Active Ingredient | 30 |
| Shea Butter | Emollient | 15 |
| Candelilla Wax | Structuring Agent | 5 |
Table 3.2: Viscosity Reduction in an O/W Emulsion
| Formulation | MMB-Ac Concentration (%) | Viscosity (cP) at 25°C |
| Control (No MMB-Ac) | 0 | 15,000 |
| Formulation A | 2 | 12,500 |
| Formulation B | 5 | 9,000 |
| Formulation C | 10 | 6,500 |
Table 3.3: Sensory Panel Evaluation (Comparison with Cyclomethicone)
| Sensory Attribute | Formulation with 5% MMB-Ac (Average Score) | Formulation with 5% Cyclomethicone (Average Score) |
| Initial Feel | ||
| Spreadability | 8.2 | 8.5 |
| Absorbency | 7.5 | 8.0 |
| After Feel (5 mins) | ||
| Greasiness | 2.5 | 1.5 |
| Tackiness | 1.8 | 1.2 |
| Smoothness | 8.0 | 8.8 |
| Scale: 1 = Low/Poor, 10 = High/Excellent |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations.
Protocol for Determining the Solubility of a Crystalline UV Filter
Objective: To quantify the solubility of a crystalline UV filter (e.g., Avobenzone) in this compound at a specified temperature.
Materials:
-
This compound
-
Crystalline UV filter (e.g., Avobenzone)
-
Analytical balance
-
Isothermal shaker or water bath
-
Centrifuge
-
HPLC with UV detector
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the crystalline UV filter to a series of vials containing a known weight of MMB-Ac.
-
Place the vials in an isothermal shaker set at the desired temperature (e.g., 25°C).
-
Equilibrate the samples for 24-48 hours with continuous agitation to ensure saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Record the weight of the transferred supernatant.
-
Dilute the filtered solution with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the HPLC.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the UV filter in the same diluent.
-
Analyze the standard and sample solutions by HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the UV filter in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the UV filter in the original undiluted supernatant.
-
Express the solubility as g of UV filter per 100 g of MMB-Ac.
-
Protocol for Evaluating Emulsion Stability
Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated aging conditions.
Materials:
-
Test emulsion containing MMB-Ac
-
Control emulsion (without MMB-Ac or with a benchmark solvent)
-
Stability ovens/chambers (e.g., at 4°C, 25°C, 40°C)
-
Viscometer
-
pH meter
-
Microscope
-
Centrifuge
Methodology:
-
Initial Characterization (T=0):
-
Measure and record the initial macroscopic appearance (color, homogeneity), pH, and viscosity of both the test and control emulsions.
-
Observe a sample of each emulsion under a microscope and record the initial droplet size and distribution.
-
-
Accelerated Stability Testing:
-
Store samples of both emulsions at various temperature conditions:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Elevated Temperature: 40°C
-
-
Conduct freeze-thaw cycling: 24 hours at -10°C followed by 24 hours at 25°C, for at least three cycles.
-
-
Evaluation at Predetermined Intervals (e.g., 1, 2, 4, 8, 12 weeks):
-
At each time point, remove the samples from the stability chambers and allow them to equilibrate to room temperature.
-
Visually inspect for any signs of instability, such as phase separation, creaming, coalescence, or changes in color and odor.
-
Measure the pH and viscosity and compare to the initial values.
-
Perform a centrifugation test (e.g., 3000 rpm for 30 minutes) to assess emulsion stability under stress.
-
Observe the emulsion under the microscope to monitor changes in droplet size and morphology.
-
-
Data Analysis:
-
Tabulate the results for all parameters at each time point and for each storage condition.
-
Compare the stability of the emulsion containing MMB-Ac to the control formulation.
-
Protocol for Sensory Panel Evaluation
Objective: To evaluate the sensory characteristics of a cosmetic formulation containing this compound compared to a benchmark formulation.
Materials:
-
Test formulation with MMB-Ac
-
Benchmark formulation (e.g., containing a silicone or another ester)
-
Trained sensory panel (10-15 panelists)
-
Controlled evaluation room (standardized temperature, humidity, and lighting)
-
Evaluation forms or software
Methodology:
-
Panelist Training and Calibration:
-
Train panelists on the specific sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).
-
Provide reference standards to anchor the ends of the rating scales.
-
-
Sample Preparation and Presentation:
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples in a randomized and balanced order to minimize bias.
-
Provide a standardized amount of product for each panelist to apply to a designated area of the skin (e.g., forearm).
-
-
Evaluation Procedure:
-
Panelists apply the product and evaluate the initial sensory attributes (during application and immediately after).
-
Panelists then evaluate the after-feel at specified time points (e.g., 1, 5, and 10 minutes).
-
Panelists record their ratings for each attribute on the provided evaluation form or software, typically using a line scale or a category scale (e.g., 1 to 10).
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the mean scores for each attribute for both the test and benchmark formulations.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences between the samples.
-
Visualize the results using spider web plots or bar charts for easy comparison.
-
Conclusion
This compound is a promising solvent for a wide range of cosmetic applications. Its excellent solvency, favorable safety profile, and low odor make it a valuable tool for formulators seeking to create innovative and high-performing products. The protocols outlined in this document provide a framework for the systematic evaluation of MMB-Ac in cosmetic formulations, enabling researchers and product developers to fully harness its potential. Further research into its compatibility with a broader range of cosmetic ingredients and its performance in various formulation types is encouraged.
References
- 1. alsiano.com [alsiano.com]
- 2. MMB-Ac – loves graffiti, grease and paint: Kuraray [kuraray.eu]
- 3. specialchem.com [specialchem.com]
- 4. Kuraray solvents – Keeping the world cleaner and greener: Kuraray [kuraray.eu]
- 5. This compound CAS#: 103429-90-9 [m.chemicalbook.com]
- 6. MMB | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 7. carlroth.com [carlroth.com]
Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Enzymatic Reactions: Information Currently Unavailable
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific information available on the use of 3-Methoxy-3-methylbutyl Acetate (MMBA) as a primary solvent or medium for enzymatic reactions.
This compound is a known solvent with applications in various industries, including cosmetics and as a chemical intermediate. Its general physical and chemical properties are documented. However, its compatibility and efficacy as a reaction medium for biocatalysis have not been reported in the accessible scientific domain.
Therefore, we are unable to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for the use of this compound in enzymatic reactions.
For researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel solvent for enzymatic reactions, this represents an area of uncharted research. Preliminary studies would be required to determine its feasibility, including:
-
Enzyme Compatibility and Stability: Assessing the stability and structural integrity of various classes of enzymes (e.g., lipases, proteases, etc.) in MMBA over time.
-
Enzyme Activity Screening: Evaluating the catalytic activity of selected enzymes for specific reactions in MMBA and comparing it to conventional solvents.
-
Optimization of Reaction Conditions: Investigating the effect of temperature, pH (in biphasic systems or with immobilized enzymes), water activity, and substrate concentration on reaction outcomes.
-
Product Recovery and Solvent Recyclability: Developing protocols for the efficient separation of products and the potential for recycling MMBA.
Without such foundational research, it is not possible to generate the specific, data-driven content requested. We recommend that any party interested in this application conduct initial feasibility studies to gather the necessary empirical data.
Application Notes & Protocols for the Quantification of 3-Methoxy-3-methylbutyl Acetate
These application notes provide detailed methodologies for the quantitative analysis of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) in various samples. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte.
Introduction
3-Methoxy-3-methylbutyl acetate (MMBA) is a volatile organic compound used in various industrial applications. Accurate quantification of MMBA is crucial for quality control, environmental monitoring, and safety assessment. This document outlines analytical methods based on gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) for the determination of MMBA.
Analytical Methods Overview
Gas chromatography is the premier technique for the analysis of volatile compounds like MMBA. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required sensitivity and selectivity.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range. FID is a universal detector for hydrocarbons and provides a response proportional to the mass of carbon entering the detector.
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides higher selectivity and sensitivity compared to GC-FID. In addition to quantification, GC-MS allows for the confirmation of the analyte's identity based on its mass spectrum. Electron Ionization (EI) is a common ionization technique for GC-MS analysis of volatile compounds.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected with the described methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Typically in the low ppm range (e.g., 1-10 ppm) | Typically in the low ppb range (e.g., 1-10 ppb) |
| Limit of Quantification (LOQ) | Typically in the mid ppm range (e.g., 5-20 ppm) | Typically in the mid ppb range (e.g., 5-20 ppb) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound in Liquid Samples by GC-FID
This protocol is suitable for the analysis of MMBA in liquid samples such as solvents or reaction mixtures where the concentration of MMBA is relatively high.
4.1.1. Materials and Reagents
-
This compound (purity ≥98%)[3]
-
Internal Standard (IS): e.g., Dodecane or another suitable non-interfering hydrocarbon
-
Solvent: High-purity solvent compatible with the sample (e.g., methanol, acetonitrile)
-
Volumetric flasks, pipettes, and autosampler vials
4.1.2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
4.1.3. GC-FID Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
4.1.4. Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of MMBA and diluting them in the solvent. Add a fixed concentration of the internal standard to each calibration standard. A typical calibration range would be 10-1000 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dilute it with the solvent to bring the MMBA concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards.
4.1.5. Data Analysis
-
Integrate the peak areas of MMBA and the internal standard.
-
Calculate the response factor (RF) for MMBA relative to the internal standard for each calibration standard.
-
Plot a calibration curve of the peak area ratio (MMBA/IS) against the concentration of MMBA.
-
Determine the concentration of MMBA in the samples by using the calibration curve.
Protocol 2: Trace Analysis of this compound in Air Samples by GC-MS
This protocol is designed for the determination of low concentrations of MMBA in air, for applications such as environmental monitoring or occupational safety.[4]
4.2.1. Materials and Reagents
-
This compound (purity ≥98%)[3]
-
Internal Standard (IS): e.g., a deuterated analog of a similar volatile compound
-
Sorbent tubes: e.g., activated charcoal[4]
-
Desorption solvent: e.g., Carbon Disulfide (CS₂)
-
High-purity gases: Helium, Nitrogen
4.2.2. Instrumentation
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Thermal desorber (if using thermal desorption)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
4.2.3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Oven Temperature Program: Same as GC-FID protocol
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for MMBA can be determined from its mass spectrum (m/z fragments).[1][2]
4.2.4. Sample Preparation
-
Air Sampling: Draw a known volume of air through a sorbent tube using a calibrated sampling pump.[4]
-
Sample Desorption:
-
Solvent Desorption: Break the sorbent tube, transfer the contents to a vial, and add a precise volume of desorption solvent (e.g., 1 mL of CS₂).[5] Add the internal standard to the desorption solvent. Agitate for 30 minutes.
-
Thermal Desorption: Place the sorbent tube in a thermal desorber connected to the GC inlet. The trapped analytes are thermally released into the GC.
-
-
Calibration Standards: Prepare calibration standards by spiking known amounts of MMBA onto clean sorbent tubes and treating them in the same way as the samples.
4.2.5. Data Analysis
-
Integrate the peak areas of the characteristic ions of MMBA and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the amount of MMBA.
-
Calculate the mass of MMBA in the sample from the calibration curve and determine the concentration in air based on the volume of air sampled.
Visualized Workflows
GC-FID Analysis Workflow for Liquid Samples
Caption: Workflow for MMBA quantification in liquid samples using GC-FID.
GC-MS Analysis Workflow for Air Samples
Caption: Workflow for trace analysis of MMBA in air samples by GC-MS.
References
- 1. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 5. cdc.gov [cdc.gov]
Application Note: 3-Methoxy-3-methylbutyl Acetate as a Novel Solvent for Natural Product Extraction
Abstract
This document explores the potential application of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a solvent for the extraction of bioactive compounds from natural products. While direct literature on this specific application is nascent, the physicochemical properties of MMBA suggest its utility as a green and effective alternative to conventional solvents. This application note provides a summary of MMBA's properties, a proposed general protocol for its use in solid-liquid extraction, and a discussion of its potential advantages for researchers in phytochemistry, pharmacology, and drug development.
Introduction
The extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new pharmaceuticals and nutraceuticals.[1] The choice of solvent is paramount, influencing the yield, selectivity, and purity of the extracted compounds.[1][2] Traditional solvents often present challenges related to toxicity, environmental impact, and safety.[2][3] Consequently, there is a growing demand for greener, safer, and more efficient extraction solvents.
3-Methoxy-3-methylbutyl Acetate (MMBA), also known as MMB-AC, is a solvent with a favorable safety and environmental profile.[4][5] It is recognized for its use in the cosmetics and pharmaceutical industries as a solvent and intermediate.[6][7] This note proposes its extension to the field of natural product extraction.
Properties of this compound
A comprehensive understanding of a solvent's properties is crucial for its effective application in extraction. Key properties of MMBA are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103429-90-9 | [5][8] |
| Molecular Formula | C8H16O3 | [5][8] |
| Molar Mass | 160.21 g/mol | [5][8] |
| Boiling Point | 187.3 °C | [4][8] |
| Flash Point | 76 °C | [8] |
| Density | 0.957 g/cm³ | [8] |
| Appearance | Colorless to almost colorless clear liquid | [9] |
| Purity (typical) | ≥98% | [8][9][10][11] |
The moderate polarity of MMBA, inferred from its structure, suggests its potential to extract a range of semi-polar to non-polar secondary metabolites from plant and microbial sources. Its high boiling point allows for extractions at elevated temperatures, which can improve extraction efficiency, while its relatively high flash point enhances safety compared to more volatile solvents.
Proposed Experimental Protocol: Solid-Liquid Extraction of Bioactive Compounds using MMBA
This protocol outlines a general procedure for the extraction of bioactive compounds from a dried, powdered plant matrix using this compound. Researchers should optimize the parameters based on the specific natural product and target compounds.
Materials and Equipment:
-
Dried and powdered plant material
-
This compound (MMBA), ≥98% purity
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bars or orbital shaker
-
Heating mantle or water bath (optional)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Weigh a desired amount of the dried, powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material in an Erlenmeyer flask. Add MMBA at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Extraction:
-
Maceration (at room temperature): Stopper the flask and place it on a magnetic stirrer or orbital shaker. Agitate the mixture for a defined period (e.g., 24-48 hours).
-
Heat-assisted extraction: Place the flask in a heating mantle or water bath set to a controlled temperature (e.g., 40-60°C). Agitate the mixture for a shorter period (e.g., 2-4 hours).
-
-
Filtration: Separate the extract from the solid residue by filtration through filter paper. Wash the residue with a small volume of fresh MMBA to ensure complete recovery of the extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the MMBA. The high boiling point of MMBA may require a higher bath temperature and a good vacuum.
-
Drying and Weighing: Dry the resulting crude extract under vacuum to a constant weight. Calculate the extraction yield.
-
Further Analysis: The crude extract can be subjected to phytochemical screening, chromatographic analysis (e.g., TLC, HPLC), and bioassays to identify and quantify the bioactive compounds.
Experimental Workflow
Caption: A generalized workflow for natural product extraction using this compound.
Potential Advantages and Future Directions
The use of this compound in natural product extraction offers several potential advantages:
-
Favorable Safety Profile: MMBA is reported to have low toxicity.[4]
-
Environmental Considerations: As a biodegradable solvent, it presents a more environmentally friendly option compared to chlorinated solvents.
-
High Boiling Point: Allows for extractions at higher temperatures, potentially increasing efficiency and broadening the range of extractable compounds.
-
Good Solubilizing Power: Its chemical structure suggests it can dissolve a wide range of organic molecules.
Further research is required to validate the efficacy of MMBA for the extraction of various classes of natural products. Comparative studies with conventional solvents like methanol, ethanol, ethyl acetate, and hexane (B92381) would be beneficial to establish its performance in terms of yield and selectivity. Additionally, investigations into its compatibility with various analytical techniques are warranted.
Conclusion
While not yet a mainstream solvent in natural product research, this compound shows promise as a viable alternative to traditional extraction solvents. Its favorable physicochemical and safety properties make it an attractive candidate for "green" extraction strategies. The provided protocol offers a starting point for researchers to explore the potential of MMBA in their quest for discovering and isolating novel bioactive compounds from nature.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method | MDPI [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 9. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound, 2.5 l, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - France [carlroth.com]
- 11. This compound, 1 l, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Austria [carlroth.com]
Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Electrolyte Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is a notable absence of published research specifically detailing the application of 3-methoxy-3-methylbutyl acetate (B1210297) as a component in electrolyte solutions for electrochemical devices. The following application notes and protocols are therefore based on established principles of electrolyte formulation, structure-property relationships of analogous ester co-solvents in lithium-ion batteries, and standard electrochemical evaluation techniques. This document is intended to serve as a comprehensive guide for researchers pioneering the investigation of this compound.
Introduction to 3-Methoxy-3-methylbutyl Acetate as a Potential Electrolyte Component
This compound is an ester solvent with physical properties that suggest its potential as a co-solvent in non-aqueous electrolytes for applications such as lithium-ion batteries. Its molecular structure, featuring both ether and ester functional groups, may offer a unique combination of properties beneficial for electrolyte performance.
Potential Advantages Based on Analogous Esters:
-
Low Viscosity and Low Melting Point: Ester co-solvents are known to reduce the viscosity and melting point of standard carbonate-based electrolytes, which can lead to improved ionic conductivity, especially at low temperatures.[1][2][3]
-
Enhanced Ionic Conductivity: By lowering the electrolyte viscosity, esters can facilitate faster ion transport, a critical factor for high-rate battery performance.[4][5][6]
-
Improved Safety Characteristics: A higher flash point compared to linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) could enhance the thermal stability of the electrolyte.[7]
Potential Challenges:
-
Electrochemical Stability: Esters can sometimes exhibit limited stability at the high and low potentials experienced at the cathode and anode surfaces, respectively. This can lead to electrolyte decomposition and reduced battery cycle life.[8][9]
-
Solid Electrolyte Interphase (SEI) Formation: The composition and stability of the SEI layer formed on the anode are crucial for battery performance. The inclusion of a novel ester may alter the SEI in ways that need to be carefully characterized.[1][5]
Physicochemical Properties
A summary of the known physical properties of this compound is presented below. These properties are essential for initial electrolyte formulation considerations.
| Property | Value | Reference |
| CAS Number | 103429-90-9 | [10] |
| Molecular Formula | C8H16O3 | [10] |
| Molecular Weight | 160.21 g/mol | [10] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Purity | >98.0% (GC) |
Experimental Protocols
The following protocols provide a standardized framework for the evaluation of this compound as a novel electrolyte co-solvent.
Electrolyte Preparation
Objective: To prepare a series of electrolyte solutions containing varying concentrations of this compound for electrochemical characterization.
Materials:
-
Battery-grade ethylene (B1197577) carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (B91526) (LiPF6) or other suitable lithium salt
-
Anhydrous solvents for cleaning (e.g., dimethyl carbonate)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Ensure all glassware and equipment are thoroughly dried in a vacuum oven at 120°C for at least 12 hours and transferred into an argon-filled glovebox.
-
Prepare a baseline electrolyte, for example, 1 M LiPF6 in EC:EMC (3:7 by volume).
-
Create a series of experimental electrolytes by substituting a portion of the EMC with this compound. Suggested volumetric percentages for initial screening are 10%, 20%, and 40%.
-
In the glovebox, accurately measure the required volumes of EC, EMC, and this compound into a volumetric flask.
-
Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring with a magnetic stirrer until fully dissolved.
-
Store the prepared electrolytes in tightly sealed containers inside the glovebox.
Diagram of Electrolyte Preparation Workflow:
Caption: Workflow for the preparation of electrolyte solutions.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the prepared electrolyte solutions at various temperatures.
Materials:
-
Prepared electrolyte solutions
-
Conductivity meter suitable for non-aqueous solutions[14]
-
Temperature-controlled chamber or oil bath[15]
-
Calibrated conductivity cell
Procedure:
-
Calibrate the conductivity cell using standard solutions.
-
In the glovebox, rinse the conductivity cell with a small amount of the electrolyte to be tested and then fill it.
-
Place the filled cell in the temperature-controlled chamber.
-
Allow the temperature to stabilize at the desired setpoint (e.g., -20°C, 0°C, 25°C, 60°C).
-
Measure the impedance or resistance using the conductivity meter.[16]
-
Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.
-
Repeat the measurement for each electrolyte formulation at each temperature.
Diagram of Ionic Conductivity Measurement:
Caption: Experimental workflow for ionic conductivity measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Materials:
-
Prepared electrolyte solutions
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., glassy carbon, platinum, or a cathode material)[17]
-
Counter electrode (lithium foil)
-
Reference electrode (lithium foil)
Procedure:
-
Assemble the three-electrode cell inside the glovebox using the electrolyte to be tested.
-
Connect the cell to the potentiostat.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[17][18]
-
For the anodic (oxidative) stability, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).[17]
-
For the cathodic (reductive) stability, sweep the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li+).
-
The ESW is defined by the potentials at which the current density begins to increase significantly, indicating electrolyte decomposition. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is typically used to define the limits.[17]
Diagram of Electrochemical Stability Window Determination:
Caption: Workflow for determining the electrochemical stability window.
Battery Cell Assembly and Cycling Performance
Objective: To evaluate the performance of the experimental electrolytes in a full battery cell.
Materials:
-
Prepared electrolyte solutions
-
Anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2) materials
-
Separator (e.g., polypropylene)
-
Coin cell components (cases, gaskets, spacers, springs)
-
Battery cycler
Procedure:
-
Prepare anode and cathode electrodes by casting a slurry of the active material, binder, and conductive agent onto current collectors.[19]
-
Dry the electrodes under vacuum.
-
Assemble coin cells (e.g., 2032-type) in the glovebox, consisting of the anode, separator, and cathode.[20][21]
-
Add a controlled amount of the electrolyte to be tested.[22]
-
Crimp the coin cells to ensure proper sealing.
-
Perform a formation cycle, which typically involves a slow charge and discharge to form the SEI layer.[23]
-
Conduct galvanostatic cycling tests at various C-rates (e.g., C/10, C/5, 1C) to evaluate capacity, coulombic efficiency, and cycle life.[7]
-
Perform rate capability tests by cycling the cells at progressively higher C-rates.
Expected Outcomes and Data Presentation
The data generated from these protocols should be summarized in tables for clear comparison between the baseline and experimental electrolytes.
Table 1: Ionic Conductivity
| Electrolyte Composition (vol%) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Baseline (0% Ester) | -20 | Data |
| 0 | Data | |
| 25 | Data | |
| 60 | Data | |
| 10% this compound | -20 | Data |
| 0 | Data | |
| 25 | Data | |
| 60 | Data | |
| ... (for other concentrations) |
Table 2: Electrochemical Stability Window
| Electrolyte Composition (vol%) | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | ESW (V) |
| Baseline (0% Ester) | Data | Data | Data |
| 10% this compound | Data | Data | Data |
| ... (for other concentrations) |
Table 3: Battery Cycling Performance (Example at C/5)
| Electrolyte Composition (vol%) | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (0% Ester) | Data | Data | Data |
| 10% this compound | Data | Data | Data |
| ... (for other concentrations) |
Logical Relationships and Signaling Pathways
The addition of this compound is hypothesized to influence several key electrolyte properties, which in turn affect battery performance. This relationship can be visualized as follows:
Caption: Logical flow of the potential impacts of the co-solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 500 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Germany [carlroth.com]
- 12. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - France [carlroth.com]
- 13. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 14. dispersion.com [dispersion.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. static.igem.org [static.igem.org]
- 19. eszoneo.com [eszoneo.com]
- 20. Lithium-ion Battery Production and Testing | HIOKI [hioki.com]
- 21. sofeast.com [sofeast.com]
- 22. electrification-academy.com [electrification-academy.com]
- 23. evengineeringonline.com [evengineeringonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield and Purity with 3-Methoxy-3-methylbutyl Acetate
Welcome to the technical support center for 3-Methoxy-3-methylbutyl Acetate (MMBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of MMBA in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMBA) and what are its primary applications in research and drug development?
This compound (CAS No. 103429-90-9) is a versatile chemical that serves as both a solvent and a key intermediate in organic synthesis.[1][2][3] In the pharmaceutical industry, its high purity (often available at ≥99.5%) makes it a valuable component in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its unique properties also make it suitable for use in fine chemicals and cosmetic formulations.[1]
Q2: What are the main advantages of using MMBA as a solvent in organic reactions?
MMBA offers several advantages as a reaction solvent. Its excellent solvency for a range of organic compounds can lead to improved reaction kinetics and yields. Its physical properties, such as a relatively high boiling point (approximately 187.3 °C) and flash point (approximately 76 °C), can be beneficial for reactions requiring elevated temperatures.[4]
Q3: What are the most common issues encountered when using MMBA in a synthesis?
Common challenges include lower than expected reaction yields, the formation of impurities, and difficulties in separating the final product from the solvent and byproducts. These issues can often be traced back to reaction conditions such as temperature, catalyst choice, and reaction time, as well as the work-up procedure.
Q4: How can I effectively remove MMBA after my reaction is complete?
Due to its boiling point, simple evaporation may not be the most efficient method for removing MMBA, especially for thermally sensitive compounds. Distillation, particularly under reduced pressure, is a common and effective technique. Additionally, aqueous extraction can be employed to partition MMBA and other water-soluble components away from the desired product, depending on the product's solubility.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue when using this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
-
Sub-optimal Temperature: The reaction temperature significantly influences the reaction rate and equilibrium.
-
Solution: Systematically vary the reaction temperature. For endothermic reactions, increasing the temperature can improve yield, while for exothermic reactions, better temperature control might be necessary to prevent byproduct formation. The table below shows analogous data for the effect of temperature on esterification yield.
-
| Temperature (°C) | Reaction Time (h) | Catalyst Conc. (% w/w) | Analogous Yield (%) |
| 50 | 2.09 | 1 (H₂SO₄) | ~85 (FFA to FAME) |
| 60 | 1 | 2 (H₂SO₄) | Max FFA Reduction |
| 150 | 5 | 2 (H₂SO₄) | 66.8 (TMP Ester) |
Data presented is for analogous esterification reactions and should be used as a guideline for optimizing reactions with MMBA.[5][6]
-
Incorrect Catalyst Choice or Concentration: The choice and concentration of the catalyst are critical.
-
Solution: If using an acid catalyst like sulfuric acid for an esterification, ensure it is fresh and anhydrous. The optimal concentration often falls between 1-5 mol%. The following table illustrates the impact of catalyst concentration on yield in a similar esterification process.
-
| Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Analogous Yield (%) |
| H₂SO₄ | 1 | 150 | 5 | 62.34 (TE) |
| H₂SO₄ | 2 | 150 | 5 | 79 (TE) |
| H₂SO₄ | 4 | 150 | 5 | Decrease in TE |
| H₂SO₄ | 4.08 | 577.47 W (Microwave) | 24.45 min | 98.76 (Methyl Acetate) |
Data is from analogous esterification reactions and serves as a reference.[5][7]
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time until the starting materials are consumed.
-
Issue 2: Product Impurity
The presence of impurities can be due to side reactions, unreacted starting materials, or byproducts from the work-up process.
Troubleshooting Workflow for Impurities
Caption: A decision-making workflow for addressing product impurity issues.
Potential Causes and Solutions:
-
Side Reactions: In esterification reactions, potential side reactions include dehydration of the alcohol (if applicable) or ether formation.
-
Solution: Lowering the reaction temperature or using a milder catalyst can help minimize these side reactions.
-
-
Incomplete Reaction: The presence of starting materials in the final product.
-
Solution: As with low yield, optimize the reaction time and temperature to drive the reaction to completion.
-
-
Ineffective Work-up: The work-up procedure may not be sufficient to remove all byproducts and unreacted reagents.
-
Solution: Incorporate aqueous washes to remove water-soluble impurities. A typical work-up for an esterification reaction involves sequential washes with water, a mild base (e.g., sodium bicarbonate solution to neutralize the acid catalyst), and finally brine to aid in the separation of aqueous and organic layers.
-
Experimental Protocols
The following is a general protocol for a Fischer Esterification reaction using this compound as a solvent. This should be adapted based on the specific carboxylic acid and alcohol being used.
General Protocol: Fischer Esterification in MMBA
Experimental Workflow
Caption: A standard workflow for a Fischer Esterification experiment.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and this compound as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Reflux: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain reflux for the determined reaction time. Monitor the progress of the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (until effervescence ceases)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the pure ester.
This technical support center provides a foundational guide to optimizing reactions involving this compound. For specific applications, further empirical optimization will be necessary. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
degradation pathways of 3-Methoxy-3-methylbutyl Acetate under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 3-Methoxy-3-methylbutyl Acetate (B1210297) under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of 3-Methoxy-3-methylbutyl Acetate under acidic and basic conditions?
A1: Under acidic conditions, the degradation of this compound is expected to proceed via acid-catalyzed hydrolysis. This reaction is reversible and results in the formation of 3-methoxy-3-methyl-1-butanol and acetic acid.[1][2][3] The presence of excess water will favor the forward reaction, leading to the degradation of the ester.[3]
Under basic conditions, the degradation occurs through saponification, which is an irreversible reaction.[4][5] this compound will react with a base, such as sodium hydroxide (B78521), to produce 3-methoxy-3-methyl-1-butanol and the salt of acetic acid (e.g., sodium acetate).[2]
Q2: What are the primary products formed from the degradation of this compound?
A2: The primary degradation products are 3-methoxy-3-methyl-1-butanol and acetic acid (under acidic conditions) or its corresponding carboxylate salt (under basic conditions).
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for quantifying the remaining this compound and the formation of the volatile alcohol product, 3-methoxy-3-methyl-1-butanol.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of the non-volatile acetic acid or its salt.
Q4: Is there any available data on the degradation rate of this compound?
Degradation Pathways
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Promoted Hydrolysis (Saponification)
In basic conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid.[4][5]
Caption: Base-promoted hydrolysis of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides an estimated overview based on the general behavior of acetate esters.
| Parameter | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) | Neutral Conditions (pH ≈ 7) |
| Reaction Order | Pseudo-first-order | Second-order | Very slow, pseudo-first-order |
| Relative Rate | Moderate | Fast | Very Slow |
| Key Influencing Factors | [H+], Temperature | [OH-], Temperature | Temperature |
| Reversibility | Reversible | Irreversible | Reversible |
Experimental Protocols
General Protocol for Monitoring Degradation by GC-MS
This protocol outlines a general procedure to study the degradation of this compound.
-
Preparation of Reaction Solutions:
-
Prepare buffer solutions at the desired acidic and basic pH values.
-
Dissolve a known concentration of this compound in each buffer solution to initiate the degradation. A co-solvent like acetonitrile (B52724) may be used if solubility is an issue.
-
-
Incubation:
-
Maintain the reaction mixtures at a constant, controlled temperature (e.g., 25°C, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation for GC-MS:
-
Quench the reaction in the aliquot, if necessary, by neutralizing the pH.
-
Perform a liquid-liquid extraction of the aliquot with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to extract the remaining this compound and the 3-methoxy-3-methyl-1-butanol product.
-
Add an internal standard to the organic extract for accurate quantification.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the analyte, product, and internal standard.
-
Monitor the characteristic ions for each compound in the mass spectrometer to ensure accurate identification and quantification.
-
-
Data Analysis:
-
Construct calibration curves for this compound and 3-methoxy-3-methyl-1-butanol using the internal standard method.
-
Determine the concentration of the remaining ester and the formed alcohol at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Troubleshooting Guides
General Troubleshooting for Degradation Studies
Caption: General troubleshooting workflow for degradation studies.
Troubleshooting for GC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - No injection or incorrect injection volume.- Leak in the injector.- Column is not installed correctly. | - Verify autosampler or manual injection technique.- Check for leaks at the septum and fittings.- Reinstall the column.[9][10] |
| Ghost peaks | - Contamination in the syringe, injector, or carrier gas.- Septum bleed. | - Clean the syringe and injector port.- Run a blank to check for contamination.- Replace the septum.[10] |
| Peak tailing | - Active sites in the inlet liner or column.- Column contamination.- Incorrect column temperature. | - Use a deactivated liner.- Condition or replace the column.- Optimize the oven temperature program.[11] |
| Shifting retention times | - Fluctuation in carrier gas flow rate.- Changes in oven temperature.- Column aging. | - Check and regulate the gas flow.- Ensure stable oven temperature.- Condition or replace the column.[10] |
Troubleshooting for HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Fluctuating baseline | - Air bubbles in the pump or detector.- Incomplete mobile phase mixing.- Contaminated mobile phase. | - Degas the mobile phase.- Purge the pump.- Prepare fresh mobile phase. |
| Peak fronting or tailing | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Dilute the sample.- Adjust the mobile phase pH.- Replace the column.[12] |
| Inconsistent peak areas | - Inconsistent injection volume.- Leak in the system.- Sample instability. | - Check the autosampler.- Inspect for leaks.- Ensure sample is properly stored and prepared.[13] |
| Drifting retention times | - Change in mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase.- Use a column oven for temperature control.- Ensure adequate column equilibration time.[12][13] |
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Data on acetic acid–methanol–methyl acetate–water mixture analysised by dual packed column Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting guide for reactions using 3-Methoxy-3-methylbutyl Acetate
Welcome to the technical support center for 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during reactions involving this versatile solvent and reagent.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxy-3-methylbutyl Acetate (MMBA)?
This compound is a chemical compound with the formula C8H16O3. It is a colorless liquid used as a solvent in various applications, including cosmetics, pharmaceuticals, and fine chemical synthesis.[1][2] It is also known as Acetic Acid 3-Methoxy-3-methylbutyl Ester.[3][4]
Q2: What are the main physical and chemical properties of MMBA?
MMBA is a combustible liquid with a boiling point of approximately 187.3 °C.[5] It is sparingly soluble in water. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 187.3 °C[5] |
| Purity | >98.0% (GC)[3] |
Q3: In which types of reactions is MMBA commonly used?
MMBA is primarily used as a solvent in various chemical transformations.[1] Due to its ester and ether functional groups, it can also participate in reactions such as hydrolysis under certain conditions.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in chemical reactions.
Issue 1: Unexpected Side Reactions When Using MMBA as a Solvent
Potential Cause: Although generally stable, the ether and ester functionalities of MMBA can be reactive under specific conditions, leading to byproducts. For instance, under strong acidic conditions, the ether linkage may be susceptible to cleavage, and the ester can undergo hydrolysis.
Troubleshooting Steps:
-
Reaction Condition Compatibility: Before using MMBA as a solvent, assess its compatibility with the planned reaction conditions. Avoid strongly acidic or basic conditions if the integrity of the solvent is crucial for the reaction outcome.
-
Inert Atmosphere: For moisture-sensitive reactions, ensure MMBA is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acetate group.
-
Alternative Solvents: If side reactions with MMBA are suspected, consider using a more inert solvent with a similar polarity profile.
Issue 2: Hydrolysis of this compound
Scenario: You are performing a reaction where water is present, and you observe the formation of 3-methoxy-3-methylbutanol and acetic acid, indicating hydrolysis of MMBA.
Troubleshooting Workflow:
References
Technical Support Center: 3-Methoxy-3-methylbutyl Acetate (MMBA) Viscosity Management
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA). The following information addresses common challenges related to managing the viscosity of MMBA in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxy-3-methylbutyl Acetate (MMBA) and in which applications is it commonly used?
This compound (MMBA), also known as MMB-AC, is a colorless liquid with the chemical formula C8H16O3.[1] It is recognized for its utility as a solvent and as a key intermediate in the synthesis of complex molecules for fine chemicals, agrochemicals, and pharmaceuticals.[2] Its properties also make it valuable in cosmetic formulations, contributing to product stability and efficacy.[2]
Q2: What are the key physical properties of MMBA?
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O3 |
| Molar Mass | 160.21 g/mol |
| Appearance | Colorless to Almost Colorless Clear Liquid |
| Density (at 20°C) | 0.957 g/cm³ |
| Boiling Point | 187.3 °C |
| Melting Point | < 25 °C |
| Flash Point | 76 °C |
| Solubility | Slightly soluble in Chloroform and Methanol |
Q3: How does temperature generally affect the viscosity of solvents like MMBA?
For most liquids, viscosity has an inverse relationship with temperature. As the temperature increases, the viscosity of the liquid decreases, causing it to flow more easily. Conversely, as the temperature decreases, the viscosity increases. This principle is a critical consideration when working with solvents in experimental setups where precise fluid handling is required.
Troubleshooting Guide: Managing MMBA Viscosity
This guide addresses common issues encountered when the viscosity of MMBA impacts experimental procedures.
Problem 1: Difficulty in Pipetting or Dispensing Accurate Volumes of MMBA
High viscosity can lead to significant errors in liquid handling, resulting in inaccurate and imprecise measurements.
-
Cause: The inherent viscosity of MMBA at the working temperature is too high for the dispensing equipment.
-
Solution 1: Temperature Adjustment: Gently warm the MMBA to a temperature that reduces its viscosity to a manageable level without compromising the stability of the compound or other reagents in the experiment. It is crucial to ensure uniform heating and to accurately measure the temperature.
-
Solution 2: Use of Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, positive-displacement pipettes are less affected by the physical properties of the liquid, such as viscosity and vapor pressure. They provide more accurate and reproducible results with viscous fluids.
-
Solution 3: Modifying Pipetting Technique:
-
Reverse Pipetting: This technique can improve accuracy when handling viscous liquids.
-
Slower Aspiration and Dispensing: Using a slower speed reduces the shear stress on the liquid and allows for more complete aspiration and dispensing.
-
Tip Pre-wetting: Aspirate and dispense the liquid back into the reservoir multiple times to coat the inside of the pipette tip before taking the final measurement.
-
Problem 2: Inconsistent Coating or Film Formation
When used as a solvent for coatings, high viscosity can lead to uneven application and poor surface finish.
-
Cause: The viscosity of the MMBA-based solution is not optimized for the coating application method (e.g., spin coating, dip coating, spray coating).
-
Solution 1: Temperature Control of the Substrate and Solution: Warming both the substrate and the coating solution can lower the viscosity and improve the flow characteristics of the material, leading to a more uniform film.
-
Solution 2: Dilution: If the experimental protocol allows, diluting the solution with a compatible, lower-viscosity solvent can effectively reduce the overall viscosity. The choice of co-solvent must be carefully considered to avoid any unwanted reactions or significant changes in the final product's properties.
Problem 3: Poor Mixing or Slow Reaction Rates
In a reaction mixture, high viscosity can impede the diffusion of reactants, leading to inefficient mixing and slower reaction kinetics.
-
Cause: The viscosity of the reaction medium, where MMBA is the solvent, is hindering molecular transport.
-
Solution 1: Increase Agitation: Employing more vigorous stirring or a different mixing technique (e.g., overhead stirrer instead of a magnetic stir bar) can improve mass transfer in viscous media.
-
Solution 2: Increase Reaction Temperature: As with other viscosity-related issues, increasing the temperature will lower the viscosity and can also have the added benefit of increasing the reaction rate. However, temperature stability of all reactants and products must be considered.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the general steps for measuring the dynamic viscosity of MMBA at different temperatures.
-
Equipment Preparation:
-
Ensure the rotational viscometer is calibrated according to the manufacturer's instructions.
-
Select the appropriate spindle and guard leg for the expected viscosity range of MMBA.
-
Clean the spindle and the sample container thoroughly to avoid contamination.
-
-
Sample Preparation:
-
Place a sufficient volume of MMBA into the sample container to ensure the spindle will be immersed to the correct level.
-
Use a temperature-controlled water bath or circulator to bring the sample to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.
-
-
Measurement:
-
Immerse the spindle into the MMBA sample, avoiding the introduction of air bubbles.
-
Set the rotational speed of the viscometer. It is often necessary to test several speeds to find one that gives a torque reading within the optimal range (typically 10-90% of the full scale).
-
Allow the reading to stabilize before recording the viscosity value and the corresponding temperature.
-
-
Data Collection at Different Temperatures:
-
Repeat the measurement process at various temperatures to generate a viscosity-temperature profile for MMBA.
-
Visualizations
Below are diagrams illustrating key workflows and relationships discussed in this guide.
Caption: A logical workflow for troubleshooting viscosity issues with MMBA.
Caption: The inverse relationship between temperature and viscosity.
References
- 1. This compound CAS#: 103429-90-9 [m.chemicalbook.com]
- 2. Isoamyl acetate, 99%, pure, mixture of 2- and 3-Methylbutyl acetate | Fisher Scientific [fishersci.ca]
- 3. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - France [carlroth.com]
- 4. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
preventing side reactions with 3-Methoxy-3-methylbutyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions when using 3-Methoxy-3-methylbutyl Acetate (MMBA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMBA) and what are its primary applications in research?
A1: this compound is a versatile and high-purity solvent and chemical intermediate.[1] Its unique properties make it valuable in various applications, including the synthesis of fine chemicals, cosmetic formulations, and as a key intermediate for Active Pharmaceutical Ingredients (APIs).[2]
Q2: What are the main stability concerns and incompatible materials for MMBA?
A2: MMBA is stable under normal ambient and anticipated storage and handling conditions.[3] However, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] It can react violently with strong oxidizers.[3]
Q3: What are the most common side reactions observed when using MMBA in chemical synthesis?
A3: The most common side reactions involving the ester and ether functional groups in MMBA are hydrolysis, transesterification, and elimination reactions. These are typically promoted by acidic or basic conditions and/or high temperatures.
Q4: How can I purify my product from residual MMBA and potential side products?
A4: Purification strategies will depend on the properties of your desired product and the specific byproducts. Common techniques include:
-
Distillation: If there is a significant boiling point difference between your product, MMBA (boiling point ~187°C[4]), and any byproducts.
-
Chromatography: Column chromatography is a versatile method for separating compounds with different polarities.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts (from hydrolysis) or other impurities.
Troubleshooting Guide for Side Reactions
This guide addresses the most common side reactions encountered when using this compound and provides strategies for their prevention.
Issue 1: Unwanted Hydrolysis of the Acetate Group
Symptoms:
-
Formation of 3-methoxy-3-methylbutanol and acetic acid as byproducts.
-
Decrease in reaction yield.
-
Change in the pH of the reaction mixture.
Root Causes:
-
Presence of water in the reaction mixture.
-
Use of strong acidic or basic catalysts or reagents.
Preventive Measures:
| Parameter | Recommendation to Minimize Hydrolysis |
| Water Content | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| pH Control | Maintain a neutral pH if possible. If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective concentration. Consider using buffered solutions. |
| Catalyst Choice | If a catalyst is necessary, opt for non-acidic and non-basic alternatives where feasible. For acid-catalyzed reactions, consider Lewis acids that are less prone to promoting hydrolysis.[5][6][7][8] |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Work-up Procedure | Neutralize any acidic or basic components during the work-up as quickly as possible to prevent hydrolysis during product isolation. |
Issue 2: Unwanted Transesterification
Symptoms:
-
Formation of a new ester byproduct derived from an alcohol present in the reaction mixture.
-
Complex product mixture observed by analytical techniques (e.g., NMR, GC-MS).
Root Causes:
-
Presence of other alcohols in the reaction mixture.
-
Use of strong acid or base catalysts.
Preventive Measures:
| Parameter | Recommendation to Minimize Transesterification |
| Exclusion of Alcohols | Ensure the reaction is free from other alcohols unless they are a desired reactant. |
| Catalyst Selection | Avoid strong acid or base catalysts if other alcohols are present. Consider enzymatic catalysts (lipases) for higher selectivity if applicable to your reaction. |
| Temperature Control | Lowering the reaction temperature can reduce the rate of transesterification. |
| Reaction Time | Monitor the reaction progress and stop it as soon as the desired product is formed to minimize the time for side reactions to occur. |
Issue 3: Potential for Elimination Reactions
Symptoms:
-
Formation of unsaturated byproducts (alkenes).
-
Observation of unexpected peaks in GC-MS or NMR.
Root Causes:
-
High reaction temperatures.
-
Presence of strong, non-nucleophilic bases.
Preventive Measures:
| Parameter | Recommendation to Minimize Elimination |
| Temperature Management | Avoid excessive heating. Maintain the reaction temperature at the lowest effective level. |
| Base Selection | If a base is required, choose a nucleophilic base over a sterically hindered, non-nucleophilic base, unless the latter is essential for the desired transformation. |
| Reaction Conditions | Use the mildest possible reaction conditions that afford the desired product in a reasonable timeframe. |
Experimental Protocols
Protocol 1: General Procedure for Using MMBA as a Solvent under Anhydrous Conditions
-
Drying of Glassware: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).
-
Solvent and Reagent Preparation: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). Ensure all solid reagents are thoroughly dried.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
-
Addition of Reagents: Add the anhydrous MMBA and other reagents to the reaction vessel via syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for organometallic reagents) and proceed with the extraction and purification of the product.
Protocol 2: Procedure for Reactions Requiring Mild Acid Catalysis
-
Catalyst Selection: Choose a mild Lewis acid catalyst (e.g., zinc chloride, copper(II) triflate) over strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) to minimize hydrolysis and elimination.[5][6][7][8]
-
Catalyst Loading: Use the lowest effective catalyst loading, typically in the range of 1-10 mol%.
-
Temperature Control: Maintain the reaction at a controlled, low to moderate temperature (e.g., 0°C to room temperature) to disfavor side reactions.
-
Moisture Exclusion: Follow the procedures outlined in Protocol 1 to ensure anhydrous conditions.
-
Reaction Monitoring and Work-up: Closely monitor the reaction. Upon completion, quench the catalyst (e.g., with a mild aqueous base like sodium bicarbonate solution) before product isolation.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common side reactions with MMBA.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Technical Support Center: Enhancing Reactant Solubility in 3-Methoxy-3-methylbutyl Acetate (MMBA)
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to reactant solubility in 3-Methoxy-3-methylbutyl Acetate (MMBA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Unforeseen Insolubility
When a reactant fails to dissolve in this compound (MMBA), a systematic approach can help identify and resolve the issue. This guide provides a logical workflow for troubleshooting unforeseen insolubility during your experiments.
// Nodes A [label="Insolubility Observed in MMBA", fillcolor="#EA4335"]; B [label="Verify Reactant Purity and Identity", fillcolor="#4285F4"]; C [label="Initial Troubleshooting Steps", fillcolor="#FBBC05"]; D [label="Particle Size Reduction", fillcolor="#34A853"]; E [label="Temperature Adjustment", fillcolor="#34A853"]; F [label="Advanced Troubleshooting: Co-solvent Selection", fillcolor="#FBBC05"]; G [label="Hansen Solubility Parameter (HSP) Analysis", fillcolor="#4285F4"]; H [label="Select Co-solvent with Similar HSP", fillcolor="#34A853"]; I [label="Experimental Co-solvent Screening", fillcolor="#34A853"]; J [label="Successful Dissolution", fillcolor="#34A853"]; K [label="Consult Literature for Analogous Systems", fillcolor="#4285F4"];
// Edges A -> B [label="Start"]; B -> C [label="Purity Confirmed"]; C -> D; C -> E; D -> F [label="If still insoluble"]; E -> F [label="If still insoluble"]; F -> G [label="Systematic Approach"]; G -> H [label="HSP of Reactant Determined"]; H -> J [label="Co-solvent Miscible with MMBA"]; F -> I [label="Empirical Approach"]; I -> J; B -> K [label="Impurity Detected"]; K -> A [label="Re-evaluate"]; }
Caption: Troubleshooting workflow for addressing insolubility in MMBA.Frequently Asked Questions (FAQs)
Q1: My reactant is not dissolving in MMBA. What are the first steps I should take?
A1: When encountering solubility issues with MMBA, begin with the following initial troubleshooting steps:
-
Verify Purity: Ensure the reactant is pure and correctly identified. Impurities can significantly impact solubility.
-
Particle Size Reduction: Grind your solid reactant to a fine powder. Increasing the surface area can enhance the rate of dissolution.
-
Gentle Heating and Agitation: Many compounds exhibit increased solubility at higher temperatures. Warm the mixture gently while stirring. Be cautious not to exceed the decomposition temperature of your reactant or the boiling point of MMBA (approximately 171°C).
Q2: How can I predict if my reactant will be soluble in MMBA?
A2: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSPs). These parameters are based on the principle that "like dissolves like" and quantify a substance's intermolecular forces in terms of dispersion (δD), polarity (δP), and hydrogen bonding (δH).
A substance is likely to dissolve in a solvent if their HSPs are similar. The distance (Ra) between the HSPs of the reactant and the solvent can be calculated using the following formula:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Q3: What are the Hansen Solubility Parameters for MMBA?
A3: The Hansen Solubility Parameters for this compound (MMBA) and the closely related 3-Methoxybutyl Acetate provide a quantitative basis for solvent selection.
| Solvent | CAS Number | δD (Dispersion) | δP (Polarity) | δH (Hydrogen Bonding) |
| This compound | 103429-90-9 | 15.3 | 3.8 | 7.7 |
| 3-Methoxybutyl Acetate | 4435-53-4 | 15.3 | 4.1 | 8.1 |
Q4: My reactant has very different HSPs from MMBA. What should I do?
A4: If there is a significant mismatch in HSPs, using a co-solvent is the recommended approach. A co-solvent can modify the overall HSP of the solvent system to better match that of your reactant, thereby improving solubility.
Q5: How do I select an appropriate co-solvent?
A5: The ideal co-solvent will have HSPs that, when blended with MMBA, create a solvent mixture with HSPs closer to your reactant. For a binary solvent blend, the HSPs of the mixture can be estimated as the volume-weighted average of the individual solvent HSPs.
For example, to dissolve a polar reactant with a high δP value, you could add a co-solvent with a higher δP than MMBA. Conversely, for a non-polar reactant, a co-solvent with a lower δP and δH might be suitable.
Q6: Are there any general co-solvent recommendations for MMBA?
A6: Based on the moderately polar nature of MMBA, here are some general suggestions:
-
To Increase Polarity (for polar reactants): Consider co-solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
To Decrease Polarity (for non-polar reactants): Co-solvents such as toluene, heptane, or cyclohexane (B81311) could be effective.
Always ensure that the chosen co-solvent is miscible with MMBA and does not interfere with your reaction chemistry.
Data Presentation: Hansen Solubility Parameters of Common Reactants
The following table provides the Hansen Solubility Parameters for a selection of common organic compounds. This data can be used in conjunction with the HSPs of MMBA to predict solubility and guide co-solvent selection.
| Compound Name | Class | δD (Dispersion) | δP (Polarity) | δH (Hydrogen Bonding) |
| Benzoic Acid | Acidic | 18.2 | 8.2 | 7.6 |
| Aniline | Basic | 19.4 | 5.1 | 10.2 |
| Naphthalene | Non-polar | 19.2 | 1.0 | 2.9 |
| Nitrobenzene | Polar | 20.0 | 8.6 | 4.1 |
| 1-Octanol | Polar | 17.0 | 3.3 | 11.9 |
Experimental Protocols
Protocol 1: Determination of Reactant Hansen Solubility Parameters
This protocol outlines a method to experimentally determine the Hansen Solubility Parameters of a solid reactant.
// Nodes A [label="Prepare a list of 20-30 solvents with known HSPs", fillcolor="#4285F4"]; B [label="Add a small, known amount of reactant to a vial of each solvent", fillcolor="#FBBC05"]; C [label="Observe and classify solubility (soluble/insoluble)", fillcolor="#FBBC05"]; D [label="Input solubility data into HSP software", fillcolor="#34A853"]; E [label="Software calculates the HSP sphere of the reactant", fillcolor="#34A853"]; F [label="Obtain reactant's δD, δP, and δH values", fillcolor="#34A853"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for determining Hansen Solubility Parameters.Methodology:
-
Solvent Selection: Choose a set of 20-30 solvents with a wide range of known Hansen Solubility Parameters.
-
Sample Preparation: To a series of small vials, add a precise amount of your solid reactant (e.g., 0.1 g).
-
Solubility Testing: To each vial, add a precise volume of a different test solvent (e.g., 1 mL).
-
Observation: Agitate each vial for a set period (e.g., 24 hours) at a constant temperature. Visually assess and classify the reactant in each solvent as either "soluble" (completely dissolved) or "insoluble" (any undissolved solid remains).
-
Data Analysis: Input the binary solubility data (soluble/insoluble) for each solvent into a software program designed for HSP determination (e.g., HSPiP).
-
HSP Calculation: The software will calculate the center of a "solubility sphere" in Hansen space that best separates the "good" (soluble) from the "bad" (insoluble) solvents. The coordinates of the center of this sphere are the δD, δP, and δH values for your reactant.
Protocol 2: Co-solvent Selection and Optimization Using HSPs
This protocol describes a systematic approach to selecting and optimizing a co-solvent system to dissolve a poorly soluble reactant in MMBA.
Methodology:
-
Determine Reactant HSPs: Use Protocol 1 to determine the δD, δP, and δH values of your reactant.
-
Calculate HSP Distance: Calculate the Hansen distance (Ra) between your reactant and pure MMBA. A large Ra value confirms the need for a co-solvent.
-
Identify Potential Co-solvents:
-
Based on the differences between the HSPs of your reactant and MMBA, identify potential co-solvents that can shift the mixture's HSPs closer to the reactant's.
-
For example, if your reactant has a much higher δH than MMBA, select a co-solvent with a high δH value.
-
-
Theoretical Blend Calculation:
-
Create a spreadsheet to calculate the HSPs of various blends of MMBA and your chosen co-solvent(s) at different volume fractions.
-
Identify the blend composition that theoretically gives the lowest Ra value between the solvent mixture and your reactant.
-
-
Experimental Verification:
-
Prepare a small volume of the theoretically optimal co-solvent blend.
-
Test the solubility of your reactant in this blend.
-
Prepare a few additional blends with slightly different ratios around the theoretical optimum to experimentally determine the best-performing co-solvent mixture.
-
// Nodes A [label="Determine HSPs of Reactant and MMBA", fillcolor="#4285F4"]; B [label="Calculate Hansen Distance (Ra)", fillcolor="#FBBC05"]; C [label="Select Potential Co-solvents to Minimize Ra", fillcolor="#FBBC05"]; D [label="Theoretically Model HSP of Blends", fillcolor="#34A853"]; E [label="Identify Optimal Blend Ratio", fillcolor="#34A853"]; F [label="Experimentally Verify and Refine Blend", fillcolor="#34A853"]; G [label="Achieve Complete Dissolution", fillcolor="#34A853"];
// Edges A -> B; B -> C [label="Large Ra"]; C -> D; D -> E; E -> F; F -> G; }
Caption: Logical workflow for co-solvent selection using HSPs.safe handling and disposal of 3-Methoxy-3-methylbutyl Acetate in the lab
An essential aspect of laboratory safety involves the correct handling and disposal of chemical substances. This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the safe management of 3-Methoxy-3-methylbutyl Acetate (B1210297).
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary handling precautions for 3-Methoxy-3-methylbutyl Acetate?
A1: Always handle this compound in a well-ventilated area.[1] It is crucial to wear appropriate protective clothing, and avoid contact with skin and eyes.[1] To prevent fires caused by electrostatic discharge, use non-sparking tools.[1] General occupational hygiene practices, such as washing hands before breaks and after work, should be followed.[2] Avoid the formation of dust and aerosols.[1]
Q2: What are the recommended storage conditions for this chemical?
A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers or incompatible materials, such as oxidizing substances.[1][2] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2]
Personal Protective Equipment (PPE)
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Wash and dry hands after use.[1]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
First Aid
Q4: What should I do in case of accidental exposure?
A4:
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen. If they are not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Spills and Leaks
Q5: How should a spill of this compound be handled?
A5: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1] Collect the spillage using a suitable absorbent material and place it in a closed container for disposal.[3]
Fire Safety
Q6: What are the fire hazards associated with this substance and how should a fire be extinguished?
A6: this compound is a combustible liquid and its vapors can form explosive mixtures with air.[1][2] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish it.[1][4] A water jet should not be used as an extinguisher.[4] Firefighters should wear self-contained breathing apparatus if necessary.[1][4]
Disposal
Q7: What is the correct procedure for disposing of this compound?
A7: The material can be disposed of by taking it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] It is important not to contaminate water, foodstuffs, feed, or seed by storage or disposal, and it must not be discharged into sewer systems.[1]
Q8: How should contaminated packaging be disposed of?
A8: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆O₃[5][6][7] |
| Molecular Weight | 160.21 g/mol [5][6][7] |
| Appearance | Colorless to Almost colorless clear liquid[6][8] |
| Boiling Point | 187.3 °C[1] |
| Flash Point | 62.1 °C[7] |
| Density | 0.939 g/cm³[7] |
| Vapor Pressure | 0.525 mmHg at 25°C[7] |
| Solubility | Slightly soluble in Chloroform and Methanol[7] |
Experimental Protocols
No specific experimental protocols were cited in the safety and handling documentation reviewed. The information provided is intended for the safe management of the chemical in a laboratory setting.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Navigating the Scale-Up of Reactions with 3-Methoxy-3-methylbutyl Acetate: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) from the laboratory to the pilot plant. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a smooth and efficient transition to larger-scale production.
Physical and Safety Data Summary
A clear understanding of the physicochemical properties and safety parameters of 3-Methoxy-3-methylbutyl Acetate is crucial for successful and safe scale-up operations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 187.3 °C at 1,013 hPa | [3][4] |
| Flash Point | 76 °C at 1,008 mbar | [3][4] |
| Density | 0.957 g/cm³ at 20 °C | [3][4] |
| Water Solubility | 58.3 g/L at 20 °C | [3][4] |
| Purity | >98.0% (GC) | |
| Hazard Statements | H227: Combustible liquidH312: Harmful in contact with skin | [3] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P403+P235: Store in a well-ventilated place. Keep cool. | [3] |
Troubleshooting Guide for MMBA Reactions at Pilot Scale
This section addresses common issues encountered during the scale-up of reactions where this compound is used as a solvent or reactant.
Issue 1: Slower than Expected Reaction Rates
Question: We have scaled up our esterification reaction using MMBA as a solvent, and the reaction is significantly slower than in the lab. What could be the cause?
Answer: When scaling up, several factors that are negligible at the lab scale can become significant.[5] Non-linear effects in reaction kinetics and chemical equilibrium are common challenges during pilot plant scale-up.[5]
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Inadequate Mixing: What appears as a homogeneous solution in a small flask may not be so in a large reactor. Inefficient mixing can lead to localized concentration gradients, slowing down the reaction.
-
Solution: Re-evaluate the agitation parameters. The type of impeller, its speed (rpm), and its position relative to the reactor geometry are critical. Consider performing a mixing study to ensure homogeneity.
-
-
Poor Heat Transfer: In larger vessels, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer. If your reaction is endothermic, the bulk of the reaction mixture may not be reaching the optimal temperature.
-
Solution: Profile the temperature at different points within the reactor to check for thermal gradients. You may need to adjust the heating jacket temperature or consider internal heating coils for larger reactors.
-
-
Catalyst Concentration: Ensure the catalyst is not settling or being unevenly distributed in the larger volume.
-
Solution: If using a heterogeneous catalyst, ensure the mixing is sufficient to keep it suspended. For homogeneous catalysts, confirm that the addition and initial mixing are adequate to achieve uniform distribution.
-
Issue 2: Increased Impurity Profile
Question: Our product from the pilot plant run has a higher level of impurities compared to the lab-scale batches. Why is this happening?
Answer: Minor side reactions that are insignificant at a small scale can become more pronounced during scale-up due to longer reaction times or localized temperature variations.[6]
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Localized Overheating: Poor heat transfer can lead to "hot spots" on the reactor wall, which can accelerate decomposition or side reactions.
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Solution: Improve agitation and review the heat transfer fluid's flow rate and temperature. A well-designed reactor should have minimal temperature gradients.
-
-
Extended Reaction Times: If the reaction is running slower at scale, the extended exposure of reactants and products to the reaction conditions can lead to the formation of degradation products.
-
Solution: Address the root cause of the slower reaction rate. It may also be necessary to re-optimize the reaction time for the pilot scale.
-
-
Air/Moisture Sensitivity: Larger reactors have a greater headspace and potentially more points of atmospheric ingress. If your reaction is sensitive to air or moisture, this could be a source of impurities.
-
Solution: Ensure a robust nitrogen or argon blanket is maintained throughout the process. Check all seals and ports for potential leaks.
-
Issue 3: Challenges in Product Isolation and Purification
Question: We are finding it difficult to purify our product from MMBA at the pilot scale. The distillation is slow and seems to be causing some product degradation.
Answer: The relatively high boiling point of MMBA (187.3 °C) can present challenges for its removal by distillation, especially if the desired product is thermally sensitive.
-
High Vacuum Requirements: To distill MMBA at a lower temperature, a high vacuum is necessary. Pilot-scale equipment may have limitations in achieving the required vacuum level.
-
Solution: Verify the performance of the vacuum pump and check the entire system for leaks. A lower vacuum will necessitate higher distillation temperatures, which could be detrimental to the product.
-
-
Alternative Purification Methods: If distillation is not viable, consider other purification techniques.
-
Solution:
-
Extraction: If the product has a different solubility profile, a liquid-liquid extraction could be effective for separating it from MMBA.
-
Crystallization: If the product is a solid, inducing crystallization from a suitable anti-solvent could be an efficient purification method.
-
-
Workflow for Troubleshooting Reduced Yield in Pilot Plant
Caption: A logical workflow for diagnosing and resolving issues of reduced yield when scaling up reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for reactions requiring anhydrous conditions? A1: Yes, with a water solubility of 58.3 g/L, it is not inherently anhydrous.[3][4] For moisture-sensitive reactions, it is imperative to use a dry grade of MMBA or to dry the solvent using appropriate molecular sieves prior to use. Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q2: What are the primary safety concerns when handling large quantities of MMBA in a pilot plant? A2: MMBA is a combustible liquid (Flash Point 76 °C) and is harmful in contact with skin.[3] Key safety precautions include:
-
Ensuring adequate ventilation to avoid the accumulation of vapors.[3]
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Using non-sparking tools and grounding all equipment to prevent static discharge.[3]
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Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[3]
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Having appropriate fire suppression equipment readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[3]
Q3: Can MMBA form peroxides? A3: While ethers are known to form peroxides, the structure of MMBA (a tertiary ether) makes it less prone to peroxide formation compared to primary or secondary ethers. However, it is good practice to test for peroxides before distilling to dryness, especially if the solvent has been stored for an extended period and exposed to air.
Q4: How does the viscosity of MMBA affect pilot-scale operations? A4: While specific viscosity data is not readily available, as a general principle, the viscosity of the reaction medium can impact both heat and mass transfer. If the reaction mixture becomes significantly viscous, it can hinder effective mixing and reduce the efficiency of heat exchangers. This may necessitate the use of more powerful agitators or a different reactor design.
Experimental Protocol: Pilot-Scale Fischer Esterification using MMBA as a Solvent
This protocol describes a general procedure for a pilot-scale Fischer esterification of a generic carboxylic acid with an alcohol, using MMBA as a solvent.
Objective: To synthesize an ester via acid-catalyzed esterification at a 50 L scale.
Materials:
-
Carboxylic Acid: 5 kg
-
Alcohol: (Equimolar amount, adjusted for density)
-
This compound (MMBA): 30 L
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Sulfuric Acid (98%): 100 mL
-
5% Sodium Bicarbonate Solution
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Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
50 L glass-lined reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Receiving vessels
-
Vacuum pump
-
Heating/cooling circulator
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with the carboxylic acid (5 kg) and MMBA (30 L).
-
Begin agitation at a moderate speed (e.g., 100 rpm) to ensure good mixing.
-
-
Reaction:
-
Slowly add the alcohol to the reactor via the addition funnel over 15-20 minutes.
-
Carefully add the sulfuric acid (100 mL) to the reaction mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) using the heating circulator.
-
Maintain the reaction at this temperature and monitor its progress by taking samples for analysis (e.g., GC or HPLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 5% sodium bicarbonate solution until the pH of the aqueous layer is neutral. Be cautious of gas evolution.
-
Separate the organic layer.
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Wash the organic layer with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the MMBA. The temperature of the distillation should be kept as low as possible to avoid product degradation.
-
Further purify the resulting crude ester by vacuum distillation or crystallization as required.
-
This guide provides a foundational framework for scaling up reactions with this compound. It is essential to conduct a thorough process safety review and a small-scale pilot run before proceeding to full pilot plant production.
References
- 1. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound, 2.5 l, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - France [carlroth.com]
- 6. chemos.de [chemos.de]
Navigating Material Compatibility with 3-Methoxy-3-methylbutyl Acetate in the Laboratory
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 3-Methoxy-3-methylbutyl Acetate (MMBA), ensuring its compatibility with laboratory equipment is paramount for experimental integrity and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues arising from the use of MMBA with common laboratory materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMBA) and what are its primary laboratory uses?
This compound is a colorless liquid with a mild, fruity odor. In the laboratory, it is primarily used as a versatile solvent. Its properties make it suitable for a range of applications including in coatings, inks, and adhesives formulations where controlled evaporation and good solvency for a variety of resins are required.
Q2: What are the main safety concerns when handling MMBA?
MMBA is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] It is recommended to handle MMBA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[1][2] While not classified as acutely toxic, it may cause skin irritation upon prolonged contact.
Q3: Are there any known chemical incompatibilities for MMBA?
MMBA may react violently with strong oxidizing agents. It is crucial to avoid mixing MMBA with substances like nitric acid, perchloric acid, or chromium trioxide.
Q4: How can I determine if a specific plastic or rubber in my lab is compatible with MMBA?
If specific compatibility data is not available, it is highly recommended to perform a chemical compatibility test. A general procedure for this is provided in the "Experimental Protocols" section of this guide. As a starting point, you can refer to the compatibility of structurally similar solvents, but this should not replace direct testing.
Troubleshooting Guide: Equipment Degradation
Encountering unexpected equipment failure or degradation during an experiment can compromise results and pose safety risks. This guide provides a systematic approach to troubleshooting such issues when MMBA is in use.
Problem: Plastic tubing becomes brittle, swells, or discolors after contact with MMBA.
Possible Cause: The plastic material is not chemically resistant to MMBA. The solvent may be leaching plasticizers from the polymer matrix or causing it to dissolve.
Solution:
-
Cease Use: Immediately stop using the compromised tubing.
-
Identify Material: Determine the composition of the tubing (e.g., PVC, silicone, PTFE).
-
Consult Compatibility Data: Refer to the compatibility tables below. If the material is listed as "Not Recommended" or "Poor," select an alternative material with a "Good" or "Excellent" rating.
-
Perform a Compatibility Test: If the material is not listed or if you are unsure, conduct a compatibility test as outlined in the "Experimental Protocols" section.
-
Replace with a Resistant Alternative: Replace the tubing with a material confirmed to be compatible, such as PTFE or Viton®, for applications requiring high chemical resistance.
Problem: Rubber seals or O-rings swell, soften, or lose their elasticity.
Possible Cause: The elastomer is absorbing the MMBA, leading to swelling and a loss of mechanical properties.
Solution:
-
Discontinue Use: Stop the experiment and safely dismantle the apparatus.
-
Material Identification: Identify the type of rubber (e.g., Buna-N, EPDM, Viton®).
-
Check Compatibility Chart: Consult the compatibility tables for elastomers.
-
Select a Suitable Replacement: Choose a replacement seal made from a material with high resistance to organic solvents, such as Viton® or perfluoroelastomer (FFKM).
Material Compatibility Tables
The following tables summarize the expected compatibility of common laboratory materials with this compound. The ratings are based on data for structurally similar solvents and general chemical resistance principles. It is strongly advised to perform specific testing for critical applications.
Table 1: Compatibility of Common Laboratory Plastics with this compound (MMBA)
| Material | Abbreviation | Compatibility Rating | Notes |
| Low-Density Polyethylene | LDPE | Fair | May experience some swelling and loss of strength with prolonged exposure. |
| High-Density Polyethylene | HDPE | Good | Generally more resistant than LDPE, but long-term exposure should be monitored. |
| Polypropylene | PP | Good | Offers good resistance, but compatibility can be affected by temperature. |
| Polytetrafluoroethylene | PTFE | Excellent | Highly resistant to a wide range of solvents, including MMBA. |
| Perfluoroalkoxy Alkane | PFA | Excellent | Similar to PTFE with excellent chemical resistance. |
| Fluorinated Ethylene Propylene | FEP | Excellent | Excellent chemical resistance, a good alternative to PTFE. |
| Ethylene tetrafluoroethylene | ETFE | Excellent | Robust fluoropolymer with broad chemical resistance. |
| Polyvinyl Chloride | PVC | Poor | Likely to swell, soften, and degrade upon contact. |
| Polyethylene Terephthalate | PET | Fair | May be suitable for short-term contact, but can be attacked over time. |
| Polystyrene | PS | Not Recommended | Readily dissolves in many organic solvents. |
Table 2: Compatibility of Common Laboratory Rubbers (Elastomers) with this compound (MMBA)
| Material | Common Name | Compatibility Rating | Notes |
| Polytetrafluoroethylene | PTFE | Excellent | Often used as a sealing material due to its inertness. |
| Silicone | Poor to Fair | Prone to significant swelling in the presence of many organic solvents. | |
| Fluoroelastomer | Viton® | Excellent | Offers excellent resistance to a broad spectrum of chemicals, including solvents. |
| Neoprene | Poor | Generally not recommended for use with esters and ketones. | |
| Butyl Rubber | Fair | May show moderate swelling and degradation. | |
| Ethylene Propylene Diene Monomer | EPDM | Poor | Not suitable for use with most non-polar solvents. |
| Nitrile Rubber | Buna-N | Poor | Degrades in the presence of many organic solvents. |
Table 3: Compatibility of Common Laboratory Metals with this compound (MMBA)
| Material | Compatibility Rating | Notes |
| Stainless Steel (304 & 316) | Excellent | Considered the material of choice for handling a wide range of organic solvents. |
| Aluminum | Good | Generally resistant, but may be susceptible to corrosion if water is present. |
| Brass | Fair | May be subject to dezincification or other forms of corrosion, especially with impurities. |
| Copper | Fair | Can be attacked by some organic solvents and should be used with caution. |
| Carbon Steel | Poor | Prone to corrosion in the presence of organic solvents, especially if moisture is present. |
Experimental Protocols
Protocol 1: Standard Test Method for Chemical Resistance of Plastics (Adapted from ASTM D543)
This protocol provides a general framework for assessing the compatibility of plastic materials with this compound.
Objective: To determine the effect of MMBA on the physical properties of a plastic material.
Materials:
-
Test specimens of the plastic material (e.g., 50 mm x 25 mm x 2 mm).
-
This compound.
-
Glass container with a tight-fitting lid.
-
Analytical balance.
-
Micrometer or calipers.
-
Controlled temperature environment (e.g., laboratory oven or water bath).
Procedure:
-
Initial Measurements:
-
Measure the weight of each test specimen to the nearest 0.001 g.
-
Measure the dimensions (length, width, thickness) of each specimen to the nearest 0.01 mm.
-
-
Immersion:
-
Completely immerse the test specimens in a glass container filled with MMBA.
-
Ensure the specimens are not in contact with each other.
-
Seal the container to prevent evaporation of the solvent.
-
-
Exposure:
-
Maintain the container at a constant temperature (e.g., 23 °C or a temperature relevant to the application) for a specified period (e.g., 24 hours, 7 days, or 30 days).
-
-
Post-Exposure Analysis:
-
Carefully remove the specimens from the solvent.
-
Gently pat the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens.
-
Immediately re-measure the dimensions of the specimens.
-
Visually inspect the specimens for any changes, such as discoloration, swelling, cracking, or crazing.
-
-
Calculations:
-
Calculate the percentage change in weight.
-
Calculate the percentage change in each dimension.
-
-
Interpretation:
-
Significant changes in weight, dimensions, or visual appearance indicate poor compatibility.
-
Visualizations
References
Validation & Comparative
Comparative Guide to Validating the Purity of Synthesized 3-Methoxy-3-methylbutyl Acetate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of synthesized 3-Methoxy-3-methylbutyl Acetate (B1210297). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
3-Methoxy-3-methylbutyl Acetate is a valuable chemical intermediate in various industries. Its synthesis, typically achieved through the Fischer esterification of 3-methoxy-3-methyl-1-butanol with acetic acid, can result in impurities that may affect the quality and safety of the final product. Therefore, robust analytical methods are crucial for accurate purity assessment. This guide focuses on HPLC as the primary method for purity validation and provides a comparative analysis with GC.
Synthesis and Potential Impurities
The synthesis of this compound via Fischer esterification is a reversible reaction catalyzed by acid.
Reaction: CH₃COOH (Acetic Acid) + (CH₃)₂C(OCH₃)CH₂CH₂OH (3-methoxy-3-methyl-1-butanol) ⇌ (CH₃)₂C(OCH₃)CH₂CH₂OCOCH₃ (this compound) + H₂O
Potential impurities in the synthesized product include:
-
Unreacted Starting Materials: Acetic acid and 3-methoxy-3-methyl-1-butanol.
-
Byproduct: Water.
-
Side-Reaction Products: Due to the tertiary nature of the alcohol, acid-catalyzed dehydration could potentially lead to the formation of unsaturated byproducts.
A thorough analytical method should be able to separate and quantify the main product from these potential impurities.
Purity Validation Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its purity validation and final assessment.
Caption: Workflow for the synthesis and purity validation of this compound.
Experimental Protocols
Detailed methodologies for HPLC and GC analysis are provided below. These protocols are designed to effectively separate this compound from its potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For acetate esters, a reversed-phase method is commonly employed.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve 10 mg of the synthesized product in 10 mL of acetonitrile. |
Gas Chromatography (GC) Method (Alternative)
GC is a powerful technique for the analysis of volatile compounds and is frequently used for the purity assessment of esters. Commercial suppliers often use GC to determine the purity of this compound.[1]
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Dissolve 10 mg of the synthesized product in 10 mL of dichloromethane. |
Data Presentation and Comparison
The following table summarizes hypothetical data from the HPLC and GC analyses for a synthesized batch of this compound.
| Analyte | HPLC Retention Time (min) | HPLC Peak Area (%) | GC Retention Time (min) | GC Peak Area (%) |
| Acetic Acid | 2.5 | 0.8 | 3.1 | 0.7 |
| 3-methoxy-3-methyl-1-butanol | 4.2 | 1.5 | 6.8 | 1.6 |
| This compound | 10.8 | 97.5 | 12.5 | 97.6 |
| Unknown Impurity 1 | 12.1 | 0.2 | 14.2 | 0.1 |
Comparison of HPLC and GC for Purity Analysis
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Generally good, with UV and other detectors. | Excellent sensitivity, especially with an FID for organic compounds. |
| Resolution | High-resolution separations can be achieved by optimizing mobile phase and column chemistry. | Typically offers very high resolution, especially with long capillary columns. |
| Sample Preparation | Often simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but is straightforward for this analyte. |
| Analysis Time | Can be longer due to column equilibration times. | Generally faster run times. |
| Instrumentation Cost | Can be higher than GC systems. | Generally lower instrumentation cost. |
Both HPLC and GC are suitable and powerful techniques for validating the purity of synthesized this compound.
-
HPLC offers the advantage of operating at ambient temperatures, which is beneficial if thermally labile impurities are suspected. It is a robust and widely accessible technique in pharmaceutical and research laboratories.
-
GC , particularly with an FID, provides excellent sensitivity and high resolution for this volatile analyte and is the method commonly reported by commercial suppliers.[1]
The choice between HPLC and GC will depend on the specific requirements of the analysis, available instrumentation, and the anticipated nature of any impurities. For routine quality control of this particular compound, GC is often preferred for its speed and sensitivity. However, HPLC remains a valuable and complementary technique, especially for method validation and the analysis of unknown samples.
References
A Tale of Two Solvents: Why 3-Methoxy-3-methylbutyl Acetate is Unsuitable for Grignard Reactions Compared to THF
For researchers, scientists, and drug development professionals, the choice of solvent is paramount to the success of a Grignard reaction. While tetrahydrofuran (B95107) (THF) is a well-established and effective medium, the exploration of alternative solvents is a continuous effort in the pursuit of improved safety, sustainability, and process efficiency. This guide provides a comparative analysis of 3-methoxy-3-methylbutyl acetate (B1210297) and THF, demonstrating through fundamental chemical principles and available data why the former is not a viable solvent for Grignard reactions and highlighting the key attributes that make THF a superior choice.
Executive Summary
Grignard reagents are potent nucleophiles and strong bases, necessitating the use of aprotic and non-reactive solvents. Tetrahydrofuran (THF), an ether, is a standard solvent for these reactions due to its ability to solvate and stabilize the Grignard reagent without reacting with it. In stark contrast, 3-methoxy-3-methylbutyl acetate, as an ester, is fundamentally incompatible with Grignard reagents. The electrophilic carbonyl group of the acetate moiety would be readily attacked by the Grignard reagent, leading to the consumption of the reagent and the formation of unwanted byproducts. This guide will delve into the properties of both solvents and provide a clear rationale for THF's suitability and this compound's incompatibility.
Comparative Analysis of Solvent Properties
A solvent for a Grignard reaction must be aprotic and inert to the highly reactive Grignard reagent. The following table summarizes the key physical and chemical properties of this compound and THF.
| Property | This compound | Tetrahydrofuran (THF) |
| Molecular Formula | C₈H₁₆O₃[1] | C₄H₈O |
| Molecular Weight | 160.21 g/mol [1] | 72.11 g/mol |
| Boiling Point | 187.3 °C[2] | 66 °C |
| Density | 0.96 g/cm³ | 0.889 g/cm³ |
| Flash Point | 74 °C | -14 °C |
| Functional Group | Ester and Ether | Ether |
| Reactivity with Grignard Reagents | Reactive: The ester carbonyl is attacked by the Grignard reagent. | Inert: The ether linkage is stable in the presence of Grignard reagents. |
| Peroxide Formation | Not reported to be a significant hazard. | Prone to forming explosive peroxides upon storage and exposure to air. |
| Water Solubility | Low | Miscible |
The Critical Role of Solvent-Reagent Compatibility
The fundamental reason for the unsuitability of this compound as a Grignard solvent lies in its chemical reactivity. Grignard reagents (R-MgX) are powerful nucleophiles that readily react with electrophilic centers, most notably carbonyl groups. Esters, such as this compound, possess a highly electrophilic carbonyl carbon.
The reaction between a Grignard reagent and an ester proceeds via a nucleophilic acyl substitution, followed by a second addition to the resulting ketone intermediate, ultimately yielding a tertiary alcohol.[3][4][5][6] Therefore, if this compound were used as a solvent, it would be consumed by the Grignard reagent, leading to a complex mixture of products and preventing the desired reaction with the intended substrate from occurring efficiently, if at all.
In contrast, THF is an ether. The C-O-C ether linkage is chemically inert to the nucleophilic attack of a Grignard reagent. The lone pairs of electrons on the oxygen atom in THF effectively coordinate with the magnesium center of the Grignard reagent, stabilizing the organometallic species in solution without undergoing a chemical reaction. This stabilization is crucial for both the formation and the reactivity of the Grignard reagent.
Experimental Workflows: A Tale of Two Outcomes
To illustrate the divergent paths these two solvents would take in a hypothetical Grignard reaction, the following workflows are presented.
Caption: Ideal workflow for a Grignard reaction in an inert solvent like THF.
Caption: Predicted outcome of attempting a Grignard reaction in an ester solvent.
Experimental Protocols: Standard Procedure for Grignard Reaction in THF
While no experimental data for Grignard reactions in this compound is available due to its incompatibility, a standard protocol for a Grignard reaction in THF is provided below for reference. This protocol outlines the synthesis of a secondary alcohol from an aldehyde.
Objective: To synthesize 1-phenyl-1-propanol (B1198777) from benzaldehyde (B42025) and ethylmagnesium bromide in THF.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is typically initiated with gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with the Aldehyde:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield pure 1-phenyl-1-propanol.
-
Safety and Environmental Considerations
| Consideration | This compound | Tetrahydrofuran (THF) |
| Flammability | Combustible liquid with a relatively high flash point (74 °C).[2] | Highly flammable with a very low flash point (-14 °C). |
| Peroxide Formation | Not a significant hazard. | Forms explosive peroxides upon storage and exposure to air, requiring stabilizers and careful handling. |
| Toxicity | Generally considered to have low toxicity.[7] | Can cause irritation to the eyes, skin, and respiratory tract. Narcotic effects at high concentrations. |
| Environmental Impact | Readily biodegradable.[8] Not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[7] | Water-miscible, which can complicate waste treatment. |
While this compound presents a more favorable safety and environmental profile in terms of flammability and peroxide formation, its chemical reactivity with Grignard reagents renders these advantages moot for this specific application.
Conclusion: The Imperative of Chemical Compatibility
The selection of a solvent for a Grignard reaction is dictated by the fundamental principles of chemical reactivity. While the search for greener and safer solvents is a critical endeavor in modern chemistry, the primary requirement remains the solvent's inertness to the highly reactive Grignard reagent.
This guide has unequivocally demonstrated that this compound is an unsuitable solvent for Grignard reactions due to the presence of a reactive ester functional group. Tetrahydrofuran, despite its own safety challenges related to flammability and peroxide formation, remains a standard and effective solvent because of its chemical compatibility. For researchers and professionals in drug development, a thorough understanding of the interplay between a reagent and its solvent environment is essential for the successful design and execution of synthetic routes. The case of this compound versus THF serves as a clear and instructive example of this critical principle.
References
- 1. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
A Comparative Analysis of 3-Methoxy-3-methylbutyl Acetate and Other Ether Acetates for Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and process safety. This guide provides a comprehensive comparative analysis of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMB-AC) and three other commonly used ether acetates: Propylene Glycol Methyl Ether Acetate (PGMEA), Dipropylene Glycol Methyl Ether Acetate (DPGMEA), and Ethylene Glycol Butyl Ether Acetate (EGBEA). This comparison is based on their physicochemical properties, performance characteristics, and toxicological profiles, supported by standardized experimental methodologies.
This document is intended to serve as a practical resource, offering objective data to facilitate informed solvent selection for a variety of applications, from chemical synthesis to formulations in the pharmaceutical and coatings industries.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental characteristics of a solvent are dictated by its physicochemical properties. These properties influence its behavior in various applications, including its solvency, evaporation rate, and compatibility with other substances. The following table summarizes the key physicochemical properties of MMB-AC, PGMEA, DPGMEA, and EGBEA.
| Property | 3-Methoxy-3-methylbutyl Acetate (MMB-AC) | Propylene Glycol Methyl Ether Acetate (PGMEA) | Dipropylene Glycol Methyl Ether Acetate (DPGMEA) | Ethylene Glycol Butyl Ether Acetate (EGBEA) |
| CAS Number | 103429-90-9[1][2][3][4] | 108-65-6[5] | 88917-22-0 | 112-07-2[6] |
| Molecular Formula | C₈H₁₆O₃[1][2] | C₆H₁₂O₃[5] | C₉H₁₈O₄ | C₈H₁₆O₃ |
| Molecular Weight ( g/mol ) | 160.21[1][2] | 132.16[5] | 190.24 | 160.21 |
| Boiling Point (°C) | 187.3[1][3] | 146[5] | 209 | 192 |
| Flash Point (°C) | 76[1] | 42[5] | 86 | 68 |
| Density (g/cm³ at 20°C) | 0.957[1] | 0.967[5] | 0.979 | ~0.95 |
| Viscosity (mPa·s at 25°C) | 2.4[7] | 1.1 | 1.7 | Data not available |
| Surface Tension (dynes/cm at 25°C) | Data not available | 26.9 | 27.3 | Data not available |
| Evaporation Rate (n-BuAc = 1.0) | 0.1[7] | 0.33[8] | 0.015 | Data not available |
| Water Solubility (g/L at 20°C) | 58.3[7] | 198 | 160 | 15 |
Performance Characteristics
The performance of a solvent in a specific application is determined by a combination of its physical and chemical properties. Key performance indicators for ether acetates include solvency power, evaporation rate, and their role in film formation in coatings.
Solvency Power
A crucial characteristic of any solvent is its ability to dissolve other substances. This can be quantified using various methods, including the Kauri-Butanol value and Hansen Solubility Parameters.
Kauri-Butanol (Kb) Value: The Kb value is a standardized measure of a hydrocarbon solvent's power. A higher Kb value indicates a stronger solvent. While specific, directly comparable Kb values for all four ether acetates were not available in the reviewed literature, the general principle of this test is a valuable tool for solvent characterization.
Hansen Solubility Parameters (HSP): HSP provides a more nuanced understanding of solvency by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. Solvents with similar HSP values to a solute are more likely to dissolve it.
| Hansen Solubility Parameter | This compound (MMB-AC)[9] | Propylene Glycol Methyl Ether Acetate (PGMEA)[10] | Dipropylene Glycol Methyl Ether Acetate (DPGMEA) | Ethylene Glycol Butyl Ether Acetate (EGBEA) |
| δD (Dispersion) | 15.3 | 16.1 | Data not available | Data not available |
| δP (Polar) | 3.8 | 6.1 | Data not available | Data not available |
| δH (Hydrogen Bonding) | 7.7 | 6.6 | Data not available | Data not available |
From the available data, PGMEA exhibits a higher polar component compared to MMB-AC, suggesting it may be a better solvent for more polar materials. The HSP for MMB-AC indicates a balanced solvency profile.
Evaporation Rate
The rate at which a solvent evaporates is critical in applications such as coatings, where it affects drying time, film formation, and surface finish.[11] A slower evaporation rate can improve flow and leveling, while a faster rate is desirable for quick-drying applications.[12][13] As indicated in the physicochemical properties table, DPGMEA is the slowest evaporating solvent, followed by MMB-AC, PGMEA, and then likely EGBEA, based on its boiling point.
Toxicological and Environmental Profile
The safety and environmental impact of solvents are of paramount importance in modern research and development.
| Profile | This compound (MMB-AC) | Propylene Glycol Methyl Ether Acetate (PGMEA) | Dipropylene Glycol Methyl Ether Acetate (DPGMEA) | Ethylene Glycol Butyl Ether Acetate (EGBEA) |
| General Toxicity | Considered to have low toxicity. Dermal LD50 (rat) > 2000 mg/kg bw.[3] | Low acute toxicity.[14] May cause eye, skin, and respiratory tract irritation.[14] | Low systemic toxicity, rapidly hydrolyzes to DPGME in vivo. | Rapidly hydrolyzes to 2-butoxyethanol (B58217) (EGBE) in vivo. The toxicity is considered substantially similar to EGBE.[15] |
| Carcinogenicity/Mutagenicity | Not classified as a carcinogen or mutagen. | Not classified as a carcinogen or mutagen.[16] | Not expected to be carcinogenic or mutagenic based on data from related compounds. | Data on EGBE suggests no carcinogenic or mutagenic potential. |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Does not impair fertility or damage the developing fetus.[16] | No evidence of reproductive toxicity from studies on related compounds. | EGBE is embryo- and/or foetotoxic at doses toxic to the mothers but is not teratogenic.[15] |
| Environmental Fate | Readily biodegradable. | Biodegradable and not expected to bio-accumulate.[14][16] | Readily biodegradable under aerobic conditions.[17] | Readily biodegradable. |
Experimental Protocols
To ensure accurate and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are detailed methodologies for key performance experiments.
Determination of Evaporation Rate (Based on ASTM D3539)
This test method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.
-
Apparatus: Thin-film evaporometer, analytical balance, syringe, filter paper, and a controlled environment chamber.
-
Procedure:
-
A standard volume of the solvent is dispensed from a syringe onto a filter paper of known area.
-
The filter paper is suspended from a balance within the evaporometer cabinet.
-
Dried air at a controlled temperature (typically 25°C) is passed through the cabinet at a constant rate.
-
The weight loss of the solvent is recorded over time, either manually or automatically.
-
-
Data Analysis: The time taken for a certain percentage of the solvent to evaporate is determined. The evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate (n-BuAc = 1.0).
Determination of Kinematic Viscosity (Based on ASTM D445)
This method measures the kinematic viscosity of transparent and opaque liquids.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, and a timing device.
-
Procedure:
-
The viscometer is charged with the sample liquid.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.
-
-
Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Determination of Solvency Power (Kauri-Butanol Value, based on ASTM D1133)
This test method provides a relative measure of the solvency power of hydrocarbon solvents.
-
Apparatus: Burette, flask, standardized kauri-butanol solution.
-
Procedure:
-
A standard solution of kauri resin in n-butanol is prepared.
-
The solvent being tested is titrated from a burette into a measured volume of the kauri-butanol solution.
-
The titration is continued until the solution becomes cloudy or turbid to a defined point.
-
-
Data Analysis: The volume of the solvent required to reach the cloud point is the Kauri-Butanol (Kb) value. A higher Kb value indicates greater solvency power.
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate ether acetate solvent requires a careful consideration of the specific requirements of the intended application.
-
This compound (MMB-AC) emerges as a promising alternative with a favorable balance of properties, including a high flash point for improved safety, a slow evaporation rate beneficial for coatings applications, and a low toxicity profile. Its balanced solvency makes it suitable for a range of resins.
-
Propylene Glycol Methyl Ether Acetate (PGMEA) is a widely used solvent with a faster evaporation rate than MMB-AC and DPGMEA, making it suitable for applications requiring quicker drying times.[8][18] Its higher polarity suggests strong solvency for polar substances.
-
Dipropylene Glycol Methyl Ether Acetate (DPGMEA) is characterized by its very slow evaporation rate and high boiling point, making it an excellent choice for applications where long open times and superior film leveling are critical. It also possesses a high flash point and low toxicity.
-
Ethylene Glycol Butyl Ether Acetate (EGBEA) , while an effective solvent, warrants more careful consideration due to its lower flash point compared to MMB-AC and DPGMEA, and a toxicity profile linked to its hydrolysis product, 2-butoxyethanol.
For researchers, scientists, and drug development professionals, MMB-AC and DPGMEA represent safer, less volatile options for many applications compared to PGMEA and EGBEA. The choice between MMB-AC and DPGMEA will often depend on the desired evaporation rate. This guide provides the foundational data and experimental context to aid in making an informed and optimal solvent selection.
References
- 1. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 103429-90-9 [chemicalbook.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. Ethylene glycol monobutyl ether acetate, 98%+ 112-07-2 India [ottokemi.com]
- 7. ysgroup.com.tw [ysgroup.com.tw]
- 8. univarsolutions.com [univarsolutions.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. unionpetrochemical.com [unionpetrochemical.com]
- 11. emerald.com [emerald.com]
- 12. Glycol Ether DE Acetate: A High-Performance Solvent for Coatings, Cleaning, and More [silverfernchemical.com]
- 13. nbinno.com [nbinno.com]
- 14. shell.com [shell.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. shell.com [shell.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. productcatalog.eastman.com [productcatalog.eastman.com]
A Comparative Analysis of the Biological Activity of 3-Methoxy-3-methylbutyl Acetate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Methoxy-3-methylbutyl Acetate (B1210297) and its key structural analogs. Due to a scarcity of publicly available data on the specific biological activities of 3-Methoxy-3-methylbutyl Acetate, this comparison relies heavily on data from its close structural analog, isoamyl acetate, along with other related ester compounds. This document aims to consolidate the existing knowledge, highlight data gaps, and provide a framework for future research into the biological effects of these compounds.
Introduction
This compound is a solvent and chemical intermediate used in various industries, including cosmetics and pharmaceuticals.[1][2] Its structural similarity to other commercially significant esters, such as isoamyl acetate, necessitates a thorough understanding of its biological profile. This guide will compare the known biological activities, with a focus on antimicrobial effects and general toxicity, of this compound and its analogs.
Chemical Structures
| Compound Name | Structure |
| This compound | CH₃COOCH₂CH₂C(CH₃)₂OCH₃ |
| Isoamyl Acetate (3-Methylbutyl Acetate) | CH₃COOCH₂CH₂CH(CH₃)₂ |
| tert-Butyl Acetate | CH₃COOC(CH₃)₃ |
| 3-Methylbutyl Propionate | CH₃CH₂COOCH₂CH₂CH(CH₃)₂ |
Comparative Biological Activity
The biological activities of this compound and its structural analogs are summarized below. The data is compiled from various sources, and a direct comparison is limited by the lack of studies conducting head-to-head assessments.
| Compound | Antimicrobial Activity | Cytotoxicity/Toxicity | Other Biological Effects |
| This compound | No specific data available. | Harmful in contact with skin (dermal LD50 > 2000 mg/kg in rats). The initial threshold screening level is 0.1 μg/m³ (annual average).[3] | Used as a solvent and intermediate in cosmetics and pharmaceuticals.[1][2] |
| Isoamyl Acetate | Exhibits antimicrobial activity against various bacteria and yeasts.[4] It is suggested that it hydrolyzes to acetic acid and isoamyl alcohol, which then damage cell membranes and impair respiration.[4] | Low acute toxicity. Oral LD50 in rats is 16.6 g/kg.[5] Can cause irritation to the eyes and nose and act as a central nervous system depressant at high concentrations.[5] | Acts as an alarm pheromone for honeybees.[6] Widely used as a flavoring and fragrance agent.[6] |
| tert-Butyl Acetate | No specific data available. | May cause respiratory irritation.[7] Animal studies indicate potential for transient behavioral changes and effects on the liver, adrenal, and kidney at high exposures.[8] Not found to be a sensitizer (B1316253) or genotoxic agent.[8] | The primary metabolite, t-butanol, is considered an animal carcinogen.[8] |
| 3-Methylbutyl Propionate | No specific data available. | Limited toxicological data available. | Used as a flavoring and fragrance agent.[9] |
Experimental Protocols
Detailed methodologies for assessing the biological activity of volatile ester compounds are crucial for reproducible and comparable results. Below are representative protocols for cytotoxicity and antimicrobial activity testing.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]
Antimicrobial Activity Testing: Vapor Phase Inhibition Assay
For volatile compounds like esters, assessing their antimicrobial activity in the vapor phase is relevant.
Principle: This method evaluates the ability of the volatile form of a compound to inhibit microbial growth on an agar (B569324) plate.
Procedure:
-
Microbial Inoculation: Spread a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) onto the surface of an agar plate.
-
Vapor Exposure: Place a sterile filter paper disc impregnated with a known concentration of the test compound onto the inside of the petri dish lid.
-
Incubation: Seal the petri dish with parafilm to create a closed environment and incubate at the optimal temperature for the microorganism for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the area of vapor exposure where microbial growth is inhibited.
-
Data Analysis: Compare the zones of inhibition for different compounds and concentrations to determine their relative antimicrobial efficacy.
Visualizations
Hypothetical Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for assessing the cytotoxicity of test compounds using the MTT assay.
Postulated Signaling Pathway for Isoamyl Acetate's Antimicrobial Action
Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action for isoamyl acetate.
Conclusion
While this compound is utilized in industries that require safety assessments, there is a notable lack of specific data on its biological activities compared to its structural analog, isoamyl acetate. The available information suggests that this compound has low acute toxicity. In contrast, isoamyl acetate has been shown to possess antimicrobial properties, a characteristic that warrants investigation for this compound. Future research should focus on direct comparative studies of these analogs to elucidate the structure-activity relationships and provide a more comprehensive understanding of their biological effects. Such studies would be invaluable for risk assessment and the potential development of new applications for these compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Isoamyl acetate - Wikipedia [en.wikipedia.org]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. isoamyl propionate, 105-68-0 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
3-Methoxy-3-methylbutyl Acetate: A Performance Analysis Against Traditional Solvents in Chemical Synthesis
For researchers, scientists, and professionals in drug development, solvent selection is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. This guide provides a comparative overview of 3-Methoxy-3-methylbutyl Acetate (MMBA) and traditional solvents, focusing on their physical and chemical properties relevant to chemical synthesis.
While this compound (MMBA) is establishing a profile as a versatile, low-toxicity solvent in various industries, including cosmetics and cleaning agents, its direct, quantitative performance data in specific, well-known organic reactions like Suzuki-Miyaura cross-coupling or Grignard reactions is not extensively documented in publicly available literature.[1][2] This guide, therefore, focuses on a comparison of the fundamental physicochemical properties of MMBA against common traditional solvents. These properties are key indicators of a solvent's potential behavior and suitability across a range of chemical transformations.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate solvent is pivotal for optimizing reaction kinetics, solubility of reagents, and stability of intermediates. The following table summarizes the key properties of MMBA in comparison to frequently used traditional solvents such as Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF).
| Property | This compound (MMBA) | Tetrahydrofuran (THF) | Toluene | N,N-Dimethylformamide (DMF) |
| CAS Number | 103429-90-9 | 109-99-9 | 108-88-3 | 68-12-2 |
| Molecular Formula | C8H16O3 | C4H8O | C7H8 | C3H7NO |
| Molecular Weight | 160.21 g/mol | 72.11 g/mol | 92.14 g/mol | 73.09 g/mol |
| Boiling Point | 187 - 191 °C | 66 °C | 111 °C | 153 °C |
| Flash Point | 62.1 - 76 °C | -14 °C | 4 °C | 58 °C |
| Density | 0.939 - 0.96 g/cm³ | 0.889 g/cm³ | 0.867 g/cm³ | 0.944 g/cm³ |
| Polarity | Moderate | Moderate | Nonpolar | Polar Aprotic |
| Water Solubility | Limited | Miscible | Insoluble | Miscible |
| Toxicity Profile | Low toxicity | Anesthetic, potential peroxide formation | Toxic, Volatile Organic Compound (VOC) | Reproductive toxicant, VOC |
Experimental Protocols and Methodologies
Researchers interested in evaluating MMBA for specific synthetic applications would need to conduct their own comparative studies. A general approach for such an evaluation is outlined in the workflow diagram below.
Visualizing a General Solvent Selection Workflow
The process of selecting a suitable solvent for a chemical reaction is a multi-faceted decision. The following diagram illustrates a logical workflow that researchers can follow, incorporating key considerations from performance requirements to safety and environmental impact.
Caption: Logical workflow for selecting an optimal solvent for a chemical reaction.
Discussion and Conclusion
Based on its physicochemical properties, this compound (MMBA) presents an interesting profile as a potential alternative to some traditional solvents in specific synthetic applications. Its high boiling point makes it suitable for reactions requiring elevated temperatures, where volatile solvents like THF would necessitate reflux conditions at lower temperatures. The higher flash point of MMBA compared to THF and Toluene also suggests a better safety profile in terms of flammability.
The moderate polarity of MMBA indicates it could be a suitable medium for a range of organic reactions. However, its limited water solubility contrasts with the miscibility of THF and DMF, which could be a factor in reactions involving aqueous workups or biphasic conditions.
A significant advantage of MMBA, as highlighted in various sources, is its favorable toxicity profile.[3][4] This positions it as a potentially "greener" alternative to solvents like Toluene and DMF, which are known for their higher toxicity and environmental concerns.
References
Confirming the Structure of 3-Methoxy-3-methylbutyl Acetate Derivatives using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR data for 3-Methoxy-3-methylbutyl Acetate (B1210297) and its derivatives, supported by experimental protocols and data visualization to aid in the confirmation of their chemical structures.
Introduction
3-Methoxy-3-methylbutyl acetate is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. The precise confirmation of its structure and that of its derivatives is crucial for ensuring the quality, efficacy, and safety of the final products. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule, allowing for unambiguous structural assignment. This guide presents a comparison of the NMR spectral data of this compound with a closely related analog, 3-methoxybutyl acetate, to highlight the key differences and aid in structural verification.
Comparative NMR Data Analysis
The structural differences between this compound and its derivatives are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the parent compound and a comparative analog.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound (Predicted) | 3-Methoxybutyl Acetate [1] |
| CH₃-C=O | ~2.05 (s, 3H) | 2.044 (s, 3H) |
| -O-CH₂- | ~4.15 (t, 2H, J ≈ 7 Hz) | 4.154 (t, 2H) |
| -CH₂-C(O)CH₃ | ~1.80 (t, 2H, J ≈ 7 Hz) | 1.78 (m, 2H) |
| -O-CH₃ | ~3.20 (s, 3H) | 3.315 (s, 3H) |
| C(CH₃)₂ | ~1.20 (s, 6H) | - |
| -CH(OCH₃)- | - | 3.41 (m, 1H) |
| -CH-CH₃ | - | 1.164 (d, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound (Predicted) | 3-Methoxybutyl Acetate (Predicted) |
| C=O | ~171.0 | ~171.0 |
| -O-CH₂- | ~60.5 | ~63.0 |
| -CH₂-C(O)CH₃ | ~38.0 | ~35.0 |
| C(CH₃)₂ | ~75.0 | - |
| -O-CH₃ | ~49.0 | ~56.0 |
| C(CH₃)₂ | ~24.0 | - |
| CH₃-C=O | ~21.0 | ~21.0 |
| -CH(OCH₃)- | - | ~74.0 |
| -CH-CH₃ | - | ~20.0 |
Note: Predicted chemical shifts for this compound and 3-methoxybutyl acetate are based on established NMR principles and comparison with similar structures.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
NMR spectra can be acquired on a standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, using the following general parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Visualization of the Structure Confirmation Workflow
The logical workflow for confirming the structure of a synthesized compound like this compound using NMR is illustrated in the following diagram.
Conclusion
The structural confirmation of this compound and its derivatives is readily achievable through the application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, signal multiplicities, and integration values, researchers can confidently verify the intended molecular structure. The comparative data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of these important chemical compounds.
References
Quantitative Analysis of 3-Methoxy-3-methylbutyl Acetate: A Comparison of GC-FID and LC-MS
In the realm of pharmaceutical development and chemical research, the precise quantification of compounds is paramount. 3-Methoxy-3-methylbutyl Acetate, a key solvent and intermediate, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document will delve into the experimental protocols for each method, present comparative quantitative data, and offer a head-to-head evaluation of their performance characteristics to aid researchers in selecting the most suitable technique for their specific analytical needs.
At a Glance: GC-FID vs. LC-MS for this compound Analysis
| Feature | GC-FID | LC-MS |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization. | Separation of compounds in a liquid mobile phase with detection by mass spectrometry. |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass-to-charge ratio. |
| Sensitivity | Good | Excellent |
| Throughput | High | Moderate to High |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Primary Application | Ideal for routine quantification of known volatile analytes. | Suitable for complex matrices and when confirmation of analyte identity is required. |
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of this compound using GC-FID and LC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-FID | LC-MS |
| Limit of Quantitation (LOQ) | 2 - 31 mg/L[1] | 0.5 - 2 µg/kg[2] |
| Linearity Range | 5 - 2000 mg/L[1] | 0.5 - 200 µg/kg[2] |
| Correlation Coefficient (r²) | ≥ 0.99[1] | ≥ 0.99[2] |
| Precision (RSD%) | < 7.0%[1] | < 15% |
| Accuracy (% Recovery) | ±10%[1] | ±15% |
Experimental Methodologies
Detailed experimental protocols for the quantitative analysis of this compound by GC-FID and LC-MS are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound. Its operational simplicity and low cost make it an attractive option for routine analysis.
Sample Preparation:
A stock solution of this compound is prepared in a suitable low-boiling solvent such as methanol (B129727) or ethyl acetate.[3] Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., n-propanol) is added to all standards and samples to correct for injection volume variability.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar polar capillary column.[4]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
Data Analysis:
The concentration of this compound in unknown samples is determined by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration for the prepared standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher selectivity and sensitivity compared to GC-FID, making it particularly useful for analyzing this compound in complex matrices or at trace levels.
Sample Preparation:
Similar to the GC-FID method, a stock solution of this compound is prepared in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[5] Calibration standards are prepared by diluting the stock solution. If the sample matrix is complex (e.g., biological fluids), a sample clean-up step like protein precipitation or solid-phase extraction may be necessary.[6][7] An isotopically labeled internal standard is preferred for LC-MS to compensate for matrix effects.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 system or equivalent.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes, held at 95% B for 2 minutes, and then re-equilibrated at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion for this compound would need to be determined through initial infusion experiments.
Data Analysis:
Quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard versus concentration. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.
Conclusion: Choosing the Right Technique
The choice between GC-FID and LC-MS for the quantitative analysis of this compound depends on the specific requirements of the study.
GC-FID is a reliable, cost-effective, and high-throughput method that is well-suited for routine quality control and quantification in simple matrices where the identity of the analyte is known.
LC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological or environmental matrices, and applications where definitive confirmation of the analyte's identity is crucial. The higher initial investment and operational costs are justified by its enhanced performance in demanding analytical scenarios.
For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and required sensitivity will guide the selection of the most appropriate technique for the robust and accurate quantification of this compound.
References
- 1. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Reaction Kinetics: 3-Methoxy-3-methylbutyl Acetate as a Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at 3-Methoxy-3-methylbutyl Acetate's Potential in Influencing Reaction Kinetics.
In the pursuit of optimizing chemical transformations, the choice of solvent is a critical parameter that can profoundly influence reaction rates and pathways. 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) is a versatile solvent with a favorable safety and environmental profile.[1] This guide provides a comparative study of the anticipated reaction kinetics in MMBA against other common solvents, based on its physicochemical properties and established principles of chemical kinetics. Due to a lack of specific experimental kinetic data for reactions in MMBA in publicly available literature, this comparison is based on theoretical considerations and data from analogous systems.
Physicochemical Properties: A Comparative Overview
The kinetic behavior of a reaction is intrinsically linked to the physical and chemical properties of the solvent in which it is conducted. Properties such as polarity, viscosity, and the ability to form hydrogen bonds play a crucial role in stabilizing or destabilizing reactants, transition states, and products, thereby altering the activation energy of the reaction.
Below is a table comparing the known properties of this compound with other common laboratory solvents.
| Property | This compound (MMBA) | Ethyl Acetate | Acetone (B3395972) | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Molecular Weight ( g/mol ) | 160.21[2] | 88.11 | 58.08 | 78.13 | 46.07 |
| Boiling Point (°C) | 187.3[3] | 77.1 | 56 | 189 | 78.37 |
| Density (g/cm³) | ~0.96 | 0.902 | 0.784 | 1.100 | 0.789 |
| Polarity (Dielectric Constant) | Not available | 6.02 | 20.7 | 46.7 | 24.5 |
| Solvent Type | Polar aprotic (expected) | Polar aprotic | Polar aprotic | Polar aprotic | Polar protic |
Based on its structure, containing both an ester and an ether functional group, MMBA is expected to be a polar aprotic solvent. Its higher molecular weight and boiling point compared to other common acetate esters and acetone suggest stronger intermolecular forces, which could influence solute-solvent interactions and, consequently, reaction kinetics.
Expected Influence on Reaction Kinetics
The nature of the solvent can dramatically alter the rate of a chemical reaction. Here, we explore the anticipated effects of MMBA on two fundamental reaction types: nucleophilic substitution (S(_N)2) and esterification.
Nucleophilic Substitution (S(_N)2) Reactions
S(_N)2 reactions are bimolecular processes where the rate depends on the concentration of both the substrate and the nucleophile.[4] These reactions are highly sensitive to the solvent environment.
Key Considerations for S(_N)2 Reactions:
-
Polar Aprotic Solvents: Generally, polar aprotic solvents are preferred for S(_N)2 reactions.[5] They can dissolve the ionic nucleophiles while not solvating the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster reaction rate.[6]
-
MMBA as an S(_N)2 Solvent: As a presumed polar aprotic solvent, MMBA is expected to be a suitable medium for S(_N)2 reactions. Its polarity would aid in the dissolution of reactants, while the absence of acidic protons would prevent the deactivation of the nucleophile through hydrogen bonding.
Comparative Table of Expected S(_N)2 Reaction Rates:
| Solvent | Expected Relative Rate | Rationale |
| This compound (MMBA) | Moderate to High | Expected to be a polar aprotic solvent, which favors S(_N)2 reactions. The larger size and potential for steric hindrance compared to smaller aprotic solvents might slightly moderate the rate. |
| Acetone | High | A classic polar aprotic solvent that effectively promotes S(_N)2 reactions.[5] |
| DMSO | Very High | A highly polar aprotic solvent that strongly accelerates S(_N)2 reactions due to its excellent ability to solvate cations, leaving the anionic nucleophile highly reactive. |
| Ethanol | Low | A polar protic solvent that solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S(_N)2 reaction rate.[6] |
Esterification Reactions
Esterification is a reversible reaction, typically between a carboxylic acid and an alcohol, to form an ester and water. The solvent can influence both the reaction rate and the position of the equilibrium.
Key Considerations for Esterification Reactions:
-
Removal of Water: To drive the equilibrium towards the product side, the water formed during the reaction is often removed. The choice of solvent can facilitate this.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the tetrahedral intermediate formed during the reaction.
Comparative Table of Expected Esterification Reaction Performance:
| Solvent | Expected Kinetic Performance | Rationale |
| This compound (MMBA) | Favorable | As a non-reactive, polar aprotic solvent, it should provide a good medium for the reaction without participating in it. Its higher boiling point could allow for higher reaction temperatures, increasing the reaction rate. |
| Toluene | Favorable | Often used in esterifications with a Dean-Stark apparatus to azeotropically remove water, thus driving the reaction to completion. |
| Excess Alcohol (as solvent) | Favorable | Using one of the reactants in excess can shift the equilibrium towards the products according to Le Châtelier's principle.[7] |
| Dimethylformamide (DMF) | Moderate | A polar aprotic solvent that can facilitate the reaction, but its high boiling point can sometimes lead to side reactions. |
Experimental Protocols for Kinetic Studies
To quantitatively assess the performance of MMBA as a reaction solvent, detailed kinetic studies are required. The following outlines a general experimental protocol for determining the reaction kinetics of a hypothetical esterification reaction.
Objective: To determine the rate constant and activation energy for the esterification of acetic acid with butanol in MMBA and compare it to the kinetics in toluene.
Materials:
-
Acetic acid
-
Butanol
-
This compound (MMBA)
-
Toluene
-
Sulfuric acid (catalyst)
-
Internal standard (e.g., decane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: A series of jacketed glass reactors equipped with magnetic stirrers, condensers, and temperature probes are used. Each reactor is charged with a precise amount of MMBA or toluene.
-
Temperature Control: The reactors are brought to the desired reaction temperature (e.g., 70°C, 80°C, 90°C) using a circulating water bath.
-
Reactant Addition: Known amounts of acetic acid, butanol, and the internal standard are added to the reactors. The reaction is initiated by the addition of a catalytic amount of sulfuric acid.
-
Sampling: Aliquots are withdrawn from the reaction mixture at regular time intervals.
-
Quenching: The reaction in the aliquot is quenched by cooling and dilution with a suitable solvent.
-
Analysis: The concentration of reactants and products in each sample is determined by GC-FID analysis.
-
Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By performing the experiment at different initial concentrations, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) can be calculated.
-
Activation Energy: By determining the rate constant at different temperatures, the activation energy (E_a) can be calculated using the Arrhenius equation.
Visualizing Experimental and Conceptual Frameworks
Diagrams created using Graphviz can effectively illustrate the workflows and relationships in a comparative kinetics study.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 103429-90-9 [m.chemicalbook.com]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Environmental Impact Assessment of 3-Methoxy-3-methylbutyl Acetate and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in research and development, with significant implications for experimental success, safety, and environmental stewardship. This guide provides an objective comparison of the environmental impact of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) against three widely used solvents: acetone, isopropanol, and ethyl acetate. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the informed selection of solvents with a lower environmental footprint.
Quantitative Environmental Impact Assessment
The following tables summarize key environmental, health, and safety parameters for 3-Methoxy-3-methylbutyl Acetate and the comparative solvents. This data is essential for a comprehensive risk assessment and for selecting solvents that align with green chemistry principles.
Table 1: Environmental Fate and Aquatic Toxicity
| Parameter | This compound (MMBA) | Acetone | Isopropanol | Ethyl Acetate | Test Guideline |
| Biodegradability | Readily biodegradable | Readily biodegradable[1] | Readily biodegradable[2] | Readily biodegradable[3] | OECD 301F |
| Aquatic Toxicity - Fish (Zebra Fish) | LC50 (96h): 84.9 mg/L | LC50 (96h): 5540 mg/L | LC50 (96h): 9640 mg/L | LC50 (96h): 230 mg/L | OECD 203 |
| Aquatic Toxicity - Invertebrates (Daphnia magna) | EC50 (48h): >100 mg/L | EC50 (48h): 8800 mg/L | EC50 (48h): 13299 mg/L | EC50 (48h): 164 mg/L | OECD 202 |
| Bioaccumulation Potential | Low potential (log Kow = 1.6) | Not expected to bioaccumulate[4] | Not expected to bioaccumulate | Low potential | OECD 107/117 |
Table 2: Physical and Chemical Properties Related to Environmental Impact
| Parameter | This compound (MMBA) | Acetone | Isopropanol | Ethyl Acetate |
| Vapor Pressure (at 20°C) | 0.34 mbar | 184.5 Torr (approx. 246 mbar)[5] | 32.4 Torr (approx. 43 mbar)[4] | 73 mmHg (approx. 97 mbar)[6] |
| VOC Classification | Volatile Organic Compound | VOC-exempt in the U.S.[7][8][9] | Volatile Organic Compound[10] | Volatile Organic Compound[11][12] |
| Flash Point | 76 °C[1] | -20 °C | 12 °C[4] | -4 °C[13] |
Experimental Protocols
The data presented in this guide are derived from standardized international testing guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the results are reproducible and comparable across different substances and laboratories.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This method is used to determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in a mineral medium.
-
Test Setup: A known concentration of the test substance (as the sole source of organic carbon) and the microbial inoculum are added to a series of flasks containing the mineral medium. Control flasks with inoculum but without the test substance, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate), are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days. The consumption of oxygen is measured over time using a manometric respirometer.
-
Data Analysis: The amount of oxygen consumed by the microbial population in the degradation of the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.[8][9][14][15][16]
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Test Organism: A standard fish species, such as the Zebra Fish (Danio rerio), is used.
-
Test Setup: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. A control group is maintained in water without the test substance. At least five concentrations in a geometric series are typically used.
-
Exposure: The exposure period is 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.[17][13][18][19]
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline measures the concentration at which a substance immobilizes 50% of the tested Daphnia magna (a small freshwater crustacean) population (EC50) after 48 hours of exposure.
-
Test Organism: Young daphnids (less than 24 hours old) are used for the test.
-
Test Setup: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system. A control group is also included.
-
Exposure: The daphnids are exposed for 48 hours under controlled temperature and lighting conditions. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 at 48 hours, along with its confidence limits, is calculated.[6][7][20][21][22]
Visualizing Environmental Impact Assessment and Biodegradation
To better illustrate the processes involved in assessing the environmental impact of solvents, the following diagrams are provided.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 103429-90-9 [m.chemicalbook.com]
- 4. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 5. Acetone Solvent Properties [macro.lsu.edu]
- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. ecolink.com [ecolink.com]
- 9. VOC-Exempt Solvents [hydrite.com]
- 10. List of All Volatile Organic Compounds (VOCs) [foobot.io]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. labbox.eu [labbox.eu]
- 13. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 14. How Ethyl Acetate Supports Sustainable International Practices? [eureka.patsnap.com]
- 15. 2-Propanol ≥99% (GC), suitable for SM 4500 - NH3, suitable for SM 2320, suitable for SM 2310 | Sigma-Aldrich [sigmaaldrich.com]
- 16. unionpetrochemical.com [unionpetrochemical.com]
- 17. Ethyl acetate 141-78-6 [sigmaaldrich.com]
- 18. monumentchemical.com [monumentchemical.com]
- 19. Vapor Pressure of Acetone [chem.purdue.edu]
- 20. chem.winthrop.edu [chem.winthrop.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxy-3-methylbutyl Acetate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-Methoxy-3-methylbutyl Acetate, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a combustible liquid commonly used in laboratory settings. Adherence to these procedures is critical for maintaining a safe working environment and ensuring compliance with environmental regulations.
Key Safety and Handling Information
This compound is classified as a combustible liquid and can be harmful if it comes into contact with the skin.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Keep the substance away from heat, sparks, open flames, and hot surfaces.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 103429-90-9 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | 187.3 °C |
| Melting Point | > -100 - < 25 °C |
| Flash Point | Between 37.8 and 93.3 °C (100 and 200 °F) |
| Dermal LD50 (rat) | > 2000 mg/kg bw[1] |
| Aquatic Toxicity (LC50) | 7.1 mg/l - 96 h (fish) |
Experimental Protocol for Disposal
The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical into sewer systems or contaminate water, foodstuffs, or feed.[1]
Step 1: Waste Collection
-
Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage Pending Disposal
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing substances.[1][2]
-
Ensure the container is tightly closed.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 4: Decontamination of Empty Containers
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Combustible packaging materials may be incinerated by a licensed facility.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most current and detailed information.
References
Essential Safety and Operational Guide for Handling 3-Methoxy-3-methylbutyl Acetate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 3-Methoxy-3-methylbutyl Acetate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Chemical Properties and Hazards
This compound is a combustible liquid and can be harmful if it comes into contact with the skin.[1] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 187.3 °C |
| Melting Point | > -100 to < 25 °C |
| Purity | >98.0% (GC) |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. All PPE should be inspected before use.[1]
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Butyl rubber (Butyl caoutchouc) gloves. | EN 374 |
| Material Thickness: >0.11 mm | ||
| Breakthrough Time: >480 minutes (permeation: level 6)[3] | ||
| Skin Protection | Fire/flame resistant and impervious clothing; laboratory coat. | |
| Respiratory Protection | Required when ventilation is inadequate or during aerosol/mist formation.[4] | NIOSH/MSHA or EN 149 approved |
| Filter Type: Type A (Brown) - for organic gases and vapors with a boiling point > 65°C.[4] | EN14387 |
Experimental Protocol: Safe Handling Procedure
-
Ensure a well-ventilated workspace.[1] Use of a chemical fume hood is highly recommended.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.[1]
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Inspect all PPE for integrity before use.
-
Wear the recommended butyl rubber gloves, safety goggles, and a lab coat.
-
If there is a risk of inhalation, use a respirator with an organic vapor cartridge.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Use non-sparking tools for all operations.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store away from heat, sparks, open flames, and hot surfaces.[3]
-
Keep away from incompatible materials such as oxidizing agents.
-
In case of a spill, evacuate personnel from the immediate area.
-
Control all sources of ignition.
-
For minor spills, use absorbent pads to soak up the material. Place the used pads in a sealed polyethylene (B3416737) bag for disposal.
-
For larger spills, contain the spill and use an inert absorbent material.
-
Ventilate the area after cleanup.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Collect all waste containing this compound in a designated and clearly labeled "flammable/solvent" hazardous waste container.
-
Do not dispose of this chemical down the drain.[5]
-
Solid waste contaminated with this chemical, such as absorbent pads and used gloves, should also be disposed of as hazardous chemical waste.[5]
-
Keep waste containers tightly closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.
-
The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[5]
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
